Technical Documentation Center

(3R)-3-amino-4,4-dimethylpentanoic acid hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (3R)-3-amino-4,4-dimethylpentanoic acid hydrochloride
  • CAS: 2171207-11-5

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Methodologies of (3R)-3-amino-4,4-dimethylpentanoic acid hydrochloride in Advanced Therapeutics

Executive Summary The development of advanced peptidomimetics and small-molecule therapeutics increasingly relies on non-natural amino acids to overcome the pharmacokinetic limitations of natural peptides. (3R)-3-amino-4...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of advanced peptidomimetics and small-molecule therapeutics increasingly relies on non-natural amino acids to overcome the pharmacokinetic limitations of natural peptides. (3R)-3-amino-4,4-dimethylpentanoic acid hydrochloride (also known as (R)-3-tert-butyl- β -alanine hydrochloride) is a highly specialized chiral β3 -amino acid characterized by a bulky tert-butyl side chain[1].

As a Senior Application Scientist, I have observed that the incorporation of this specific building block serves two primary functions in drug design: it acts as a rigid conformational lock in peptide sequences (inducing stable secondary structures like 14-helices) and provides absolute resistance against endogenous proteolytic degradation. Furthermore, it is a critical intermediate in the synthesis of novel, NO-independent soluble guanylate cyclase (sGC) stimulators used to treat pulmonary hypertension[2]. This whitepaper details the physicochemical properties, mechanistic applications, and field-proven experimental workflows for handling this sterically hindered compound.

Structural and Physicochemical Profile

Understanding the physical properties of (3R)-3-amino-4,4-dimethylpentanoic acid is essential for optimizing reaction conditions and predicting its behavior in biological systems. The free base is a zwitterion, which can complicate solubility in organic solvents during synthesis. Utilizing the hydrochloride salt form (CAS: 2171207-11-5)[3] protonates the primary amine, preventing auto-condensation, mitigating oxidative degradation during long-term storage, and significantly enhancing aqueous solubility for biological assays[4].

Table 1: Key Physicochemical Parameters
ParameterValueCausality / Implication in Drug Design
Chemical Name (3R)-3-amino-4,4-dimethylpentanoic acid HClThe (3R) stereocenter is critical for specific allosteric target binding.
CAS Number 2171207-11-5 (HCl salt)[3] 367278-49-7 (Free base)[1]Distinct CAS numbers dictate the handling and solubility profiles.
Molecular Formula C₇H₁₆ClNO₂[4]Includes the HCl equivalent for mass calculations.
Molecular Weight 181.66 g/mol (HCl salt)[4] 145.20 g/mol (Free base)[5]Must be accounted for when calculating stoichiometric equivalents in SPPS.
TPSA 63.3 Ų[6]Optimal for membrane permeability; falls well within the Lipinski Rule of 5.
Predicted LogP 1.53 (Free base)[6]The tert-butyl group significantly increases lipophilicity compared to standard β -alanine, enhancing cellular penetration.

Pharmacological Applications: Conformational Locking and sGC Stimulation

Peptidomimetics and Proteolytic Stability

The introduction of a tert-butyl group at the β -position introduces severe steric bulk (the Thorpe-Ingold effect). This physical crowding restricts the rotation around the Cα​−Cβ​ bond. When incorporated into a peptide chain, it forces the backbone into highly specific, stable secondary structures that are virtually "invisible" to natural proteases like DPP-IV and pepsin, drastically increasing the half-life of the therapeutic.

NO-Independent sGC Stimulators

In the treatment of pulmonary hypertension, the bioactivity of nitric oxide (NO) is often compromised. (3R)-3-amino-4,4-dimethylpentanoic acid is a foundational building block in the synthesis of NO-independent sGC stimulators[2]. The specific geometry of the (3R)-enantiomer allows the resulting drug molecule to perfectly occupy the allosteric binding pocket of the sGC enzyme, driving the conversion of GTP to cGMP without requiring NO.

sGC_Pathway sGC_Stimulator sGC Stimulator (with β-amino acid motif) sGC_Enzyme Soluble Guanylate Cyclase (sGC) (Heme-dependent) sGC_Stimulator->sGC_Enzyme Allosteric Activation cGMP cGMP (Second Messenger) sGC_Enzyme->cGMP Catalysis GTP GTP GTP->sGC_Enzyme Substrate Binding PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation & Smooth Muscle Relaxation PKG->Vasodilation Phosphorylation Cascade

Fig 1: NO-independent activation of the sGC signaling pathway by stimulators incorporating the (3R)-3-amino-4,4-dimethylpentanoic acid motif.

Experimental Methodologies

Protocol 1: Microwave-Assisted Solid-Phase Peptide Synthesis (SPPS)

The Causality: The neopentyl-like steric hindrance of the 4,4-dimethylpentanoic acid backbone makes standard ambient-temperature coupling (e.g., using HBTU/DIPEA) highly inefficient. The physical bulk of the tert-butyl group shields the activated carbonyl carbon from nucleophilic attack by the resin-bound amine. To overcome this activation energy barrier, highly reactive uronium salts (HATU) with a superior leaving group (HOAt) combined with targeted thermal energy (microwave irradiation) are strictly required.

Self-Validating Workflow:

  • Deprotection: Treat the peptidyl-resin with 20% Piperidine in DMF for 2 × 5 minutes to remove the Fmoc protecting group. Wash thoroughly with DMF (5×).

  • Activation: In a separate vial, dissolve 3.0 equivalents of Fmoc-(3R)-3-amino-4,4-dimethylpentanoic acid and 2.9 equivalents of HATU in minimal DMF. Add 6.0 equivalents of N,N-Diisopropylethylamine (DIEA). Pre-activate for 2 minutes.

  • Coupling: Add the activated mixture to the resin. Subject the vessel to microwave irradiation at 75°C for 15 minutes.

  • In-Process Control (Kaiser Test): Take a few resin beads and perform a Kaiser test.

    • If positive (blue beads): Incomplete coupling due to steric clash. Repeat step 2 & 3.

    • If negative (yellow beads): Coupling successful. Proceed to step 5.

  • Capping: Treat the resin with Acetic Anhydride/DIEA/DMF (1:2:7) for 5 minutes to permanently block any unreacted trace amines, preventing deletion sequences.

SPPS_Workflow Resin Peptidyl-Resin (Free N-terminus) Activation Activation (HATU / DIEA) Resin->Activation Add (3R)-β-AA Coupling Coupling Reaction (75°C Microwave) Activation->Coupling Microwave Assist Validation Kaiser Test (In-Process Control) Coupling->Validation Wash & Test Validation->Coupling If Positive (Blue) Capping Capping (Acetic Anhydride) Validation->Capping If Negative (Yellow)

Fig 2: Self-validating SPPS workflow optimized for coupling sterically hindered tert-butyl beta-amino acids.

Protocol 2: Chiral Purity Determination via Zwitterionic HPLC

The Causality: The presence of the (3S) enantiomer[5] will disrupt the intended pharmacological binding geometry. Standard C18 reverse-phase columns cannot resolve these enantiomers. Separation of unusual β3 -amino acids requires a Cinchona alkaloid-based zwitterionic chiral stationary phase (CSP)[7], which provides the necessary ionic and hydrogen-bonding interactions to differentiate the spatial arrangement of the tert-butyl group.

Self-Validating Analytical Method:

  • Column: Chiralpak ZWIX(+) or equivalent Cinchona alkaloid-based zwitterionic CSP (150 × 4.6 mm, 3 µm)[7].

  • Mobile Phase: Methanol / Acetonitrile / Water (50:45:5 v/v/v) containing 50 mM Formic Acid and 25 mM Diethylamine.

  • Flow Rate: 0.6 mL/min.

  • Detection: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS), as the compound lacks a strong UV chromophore.

  • System Suitability Test (SST): Inject a racemic mixture of (+/-)-cis-3-Amino-4,4-dimethylpentanoic acid[8]. The analysis must not proceed unless the resolution factor ( Rs​ ) between the (3R) and (3S) peaks is ≥1.5 .

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7157340, (3S)-3-amino-4,4-dimethylpentanoic acid." PubChem,
  • MolCore. "367278-49-7 | (R)-3-Amino-4,4-dimethylpentanoic acid.
  • NextSDS. "(3R)-3-amino-4,4-dimethylpentanoic acid hydrochloride — Chemical Substance Information.
  • LookChem. "(3R)
  • ChemSrc. "2171207-11-5_CAS号:2171207-11-5_(3R)-3-amino-4,4-dimethylpentanoic acid hydrochloride." ChemSrc,
  • Google Patents. "WO2014144100A2 - sGC stimulators.
  • Squarix GmbH. "(+/-)-cis-3-Amino-4,4-dimethylpentanoic acid hydrochloride.
  • ResearchGate.
  • Squarix GmbH. "PRODUCT INFORMATION: 3-amino-4,4-dimethylpentanoic acid hydrochloride." Squarix,

Sources

Exploratory

Whitepaper: Toxicological Profiling and Synthetic Integration of (3R)-3-amino-4,4-dimethylpentanoic acid hydrochloride

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide Executive Summary & Molecular Architecture As a Senior Application Scientist, I approach th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary & Molecular Architecture

As a Senior Application Scientist, I approach the handling of unnatural amino acids not merely as routine chemistry, but as a dynamic exercise in risk management and molecular design. (3R)-3-amino-4,4-dimethylpentanoic acid hydrochloride (CAS: 2171207-11-5) is a highly specialized, chiral β3 -amino acid derivative. Characterized by its bulky tert-butyl side chain at the β -position, it is a critical building block in the synthesis of peptidomimetics and active pharmaceutical ingredients (APIs), most notably in the development of 1[1].

While the free base exhibits zwitterionic behavior, the compound is supplied as a hydrochloride salt to prevent degradation and ensure long-term stability[2]. However, this salt formation, combined with the unique lipophilicity of the tert-butyl group, dictates a specific toxicological profile that requires rigorous, self-validating handling protocols.

Table 1: Physicochemical & Hazard Summary
Property / HazardValue / ClassificationMechanistic Causality
Molecular Formula C₇H₁₆ClNO₂Contains a highly lipophilic 4,4-dimethyl (tert-butyl) moiety.
CAS Number 2171207-11-5Unique identifier for the specific (3R) enantiomeric hydrochloride salt.
Skin Irritation Category 2 (H315)Acidic dissociation of the HCl salt upon contact with dermal moisture[3].
Eye Irritation Category 2A (H319)Localized pH drop causing corneal epithelial protein denaturation[3].
Target Organ Toxicity STOT SE 3 (H336)Enhanced membrane permeability leading to potential CNS interaction[3].

Hazard Profiling & Mechanistic Toxicology

To design effective safety protocols, we must understand the causality behind the compound's hazards. Treating this molecule as a generic amino acid is a critical error; it must be handled as a highly permeable Novel Chemical Entity (NCE).

Localized Irritation (H315 / H319)

The compound is classified under GHS as causing Skin Irritation 2 and Eye Irritation 2A[3]. The causality lies in its salt form. When the fine crystalline powder contacts the moisture inherent in human skin or ocular mucosa, it rapidly dissolves, liberating hydrochloric acid. This localized drop in pH induces immediate tissue irritation and protein denaturation.

Systemic Toxicity (STOT SE 3)

The most critical hazard is its classification as STOT SE 3 (May cause drowsiness or dizziness) [3]. Unnatural β -amino acids with bulky aliphatic side chains are highly valued in 4 because they resist enzymatic degradation[4]. However, the 4,4-dimethyl group significantly increases the molecule's partition coefficient (LogP). Structurally, this compound shares a pharmacophore with lipophilic γ -aminobutyric acid (GABA) analogs (e.g., gabapentinoids). If inhaled or absorbed dermally, its lipophilicity allows it to cross the blood-brain barrier (BBB), where off-target binding to CNS receptors can trigger the documented drowsiness and central nervous system depression.

ToxicityPathway Exposure Inhalation / Dermal Exposure (Fine Crystalline Dust) Dissolution Dissolution in Mucosa (Release of HCl) Exposure->Dissolution Absorption Systemic Absorption (Enhanced by t-Butyl) Exposure->Absorption LocalIrrit Local Tissue Irritation (H315, H319) Dissolution->LocalIrrit BBB Blood-Brain Barrier Penetration Absorption->BBB CNS Off-Target CNS Interaction (GABAergic Mimicry) BBB->CNS STOT STOT SE 3 (Drowsiness / Dizziness) CNS->STOT

Fig 1: Mechanistic toxicity pathway of (3R)-3-amino-4,4-dimethylpentanoic acid hydrochloride.

Self-Validating Safety & Handling Systems

Standard "wear gloves" advice is insufficient. The following protocol establishes a self-validating safety system designed to protect the researcher from exposure and the compound from contamination.

  • Containment & Segregation: Weighing must be performed in an enclosed ventilated balance safety enclosure. The high static charge of the fine powder can cause aerosolization.

  • Barrier Protection: Double-gloving with nitrile is mandatory. The lipophilic nature of the free base (if neutralized on the skin) can penetrate standard single-ply latex.

  • Decontamination Validation (The Self-Validating Step): After handling, wipe the balance and surrounding bench area with a damp swab, followed by immediate testing with a pH indicator strip. A pH < 5 indicates residual hydrochloride salt contamination, requiring secondary cleaning with a mild sodium bicarbonate solution.

Experimental Methodology: Safe Synthetic Incorporation

Because the primary amine is heavily shielded by the adjacent tert-butyl group, standard amide coupling agents (like EDC/NHS) often fail, leading to prolonged reaction times and increased exposure risk to the hazardous intermediate.

To overcome this, we utilize Propylphosphonic anhydride (T3P) . T3P forms a highly reactive mixed anhydride that drives the reaction forward despite steric hindrance, and it is supplied as a solution (e.g., 50% in Ethyl Acetate), which eliminates dust hazards during reagent addition[1].

Step-by-Step Protocol: T3P-Mediated Amide Coupling

This protocol is adapted from validated API synthesis workflows for sGC stimulators.

  • Reagent Preparation: In a fume hood, dissolve the target carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Amine Addition: Add (3R)-3-amino-4,4-dimethylpentanoic acid hydrochloride (1.1 eq) to the stirring solution.

  • Neutralization (Critical Step): Add N,N-diisopropylethylamine (DIPEA) or Triethylamine (4.0 eq) dropwise. Causality: The large excess of base is required to liberate the free amine from the HCl salt, allowing it to act as a nucleophile, and to neutralize the acidic byproducts generated by T3P.

  • Activation: Add T3P (50% solution in ethyl acetate, 1.4 eq). Heat the reaction mixture to 80 °C for 18–24 hours[1].

  • Reaction Validation: Monitor the reaction via LC-MS. The complete disappearance of the mass peak at m/z 146 ([M+H]⁺ for the free base) serves as a self-validating checkpoint that the STOT SE 3 hazardous intermediate has been fully consumed.

  • Safe Workup: Dilute the cooled mixture with water and quench with 1N HCl. Extract with ethyl acetate. Any trace unreacted amine will protonate and partition safely into the aqueous waste layer, isolating your pure coupled product in the organic phase.

Workflow Step1 1. Reagent Prep Dissolve Acid in DMF Add (3R)-amine HCl salt Step2 2. Neutralization Add DIPEA (4 eq) Liberate free amine Step1->Step2 Step3 3. Activation Add T3P (50% in EtOAc) Heat to 80°C Step2->Step3 Step4 4. Validation LC-MS Monitoring Check m/z 146 disappearance Step3->Step4 Step5 5. Safe Workup Aqueous Acid Quench Phase Separation Step4->Step5

Fig 2: Self-validating synthetic workflow for T3P-mediated coupling of the sterically hindered amine.

References

  • NextSDS. "(3R)-3-amino-4,4-dimethylpentanoic acid hydrochloride — Chemical Substance Information." NextSDS Substance Database.
  • CymitQuimica. "CAS 204191-43-5: 3-Amino-4,4-dimethylpentanoic acid." CymitQuimica Catalog.
  • Google Patents. "WO2014144100A2 - Sgc stimulators." Patent Literature.
  • Benchchem. "FMoc-(2S,3R)-2-aMino-3-hydroxy-4,4-diMethylpentanoic acid." Benchchem Application Notes.

Sources

Foundational

Unveiling the Three-Dimensional Architecture: A Technical Guide to the Crystallographic Analysis of (3R)-3-amino-4,4-dimethylpentanoic acid hydrochloride

This in-depth technical guide provides a comprehensive overview of the methodologies and considerations involved in determining the single-crystal X-ray diffraction (SC-XRD) structure of (3R)-3-amino-4,4-dimethylpentanoi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide provides a comprehensive overview of the methodologies and considerations involved in determining the single-crystal X-ray diffraction (SC-XRD) structure of (3R)-3-amino-4,4-dimethylpentanoic acid hydrochloride. This document is intended for researchers, scientists, and drug development professionals who are engaged in the structural elucidation of small organic molecules. We will delve into the experimental rationale, from crystal growth to data analysis, offering field-proven insights to ensure the acquisition of high-quality, reliable crystallographic data.

Introduction: The Significance of Structural Elucidation

(3R)-3-amino-4,4-dimethylpentanoic acid is a chiral non-proteinogenic amino acid. The hydrochloride salt form is often utilized to improve solubility and crystallinity. A definitive determination of its three-dimensional structure is paramount for understanding its stereochemistry, potential intermolecular interactions, and solid-state packing. This knowledge is critical in fields such as medicinal chemistry, where structure-activity relationships (SAR) are fundamental to rational drug design, and in materials science for understanding and predicting the physical properties of the crystalline solid. Single-crystal X-ray diffraction (SC-XRD) stands as the unequivocal method for obtaining this detailed atomic-level information[1][2][3].

The Crystallization Imperative: From Solution to Single Crystal

The journey to a crystal structure begins with the growth of a high-quality single crystal. This is often the most challenging and empirical step in the entire process. The ideal crystal for SC-XRD is a single, optically clear, and defect-free specimen with dimensions typically in the range of 0.1 to 0.5 mm[2]. For organic molecules like (3R)-3-amino-4,4-dimethylpentanoic acid hydrochloride, slow evaporation of a saturated solution is a common and effective crystallization technique.

Experimental Protocol: Slow Evaporation Crystallization
  • Solvent Selection: Begin by screening a range of solvents to determine the solubility of the compound. Ideal solvents are those in which the compound has moderate solubility. For a hydrochloride salt, polar solvents such as methanol, ethanol, or water, or mixtures thereof, are often good starting points.

  • Preparation of a Saturated Solution: Prepare a nearly saturated solution of (3R)-3-amino-4,4-dimethylpentanoic acid hydrochloride in the chosen solvent at room temperature or slightly elevated temperature. Ensure the compound is fully dissolved.

  • Filtration: Filter the solution through a syringe filter (e.g., 0.22 µm) into a clean, small vial. This removes any particulate matter that could act as nucleation sites and lead to the formation of multiple small crystals instead of a single large one.

  • Slow Evaporation: Cover the vial with a cap that has a small pinhole or with parafilm punctured with a few needle holes. This allows for slow evaporation of the solvent over a period of days to weeks. The key is to allow the concentration to increase gradually, promoting the growth of a single, well-ordered crystal[4].

  • Crystal Harvesting: Once suitable crystals have formed, carefully harvest them using a nylon loop or a micromanipulator. The crystals should be handled with care to avoid mechanical damage[4].

The Heart of the Experiment: Single-Crystal X-ray Diffraction Data Collection

With a suitable crystal in hand, the next step is to collect the diffraction data. This involves mounting the crystal on a goniometer head and placing it in the X-ray beam of a diffractometer.

Crystal Mounting and Data Collection Workflow

The process of data collection is a well-defined workflow, as illustrated in the diagram below.

experimental_workflow cluster_prep Crystal Preparation cluster_data Data Collection cluster_analysis Data Processing & Structure Solution crystal_selection Select Optically Clear Crystal mounting Mount on Goniometer crystal_selection->mounting Using cryoloop & oil centering Center Crystal in X-ray Beam mounting->centering unit_cell Determine Unit Cell & Crystal System centering->unit_cell Initial frames data_collection Collect Full Sphere of Diffraction Data unit_cell->data_collection Strategy calculation integration Integrate Reflection Intensities data_collection->integration scaling Scale & Merge Data integration->scaling space_group Determine Space Group scaling->space_group solve Solve Structure (e.g., Direct Methods) space_group->solve refine Refine Atomic Positions & Parameters solve->refine

Figure 1: A schematic workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Data Collection Protocol
  • Mounting: The selected crystal is mounted on a cryoloop, typically coated in a cryoprotectant oil (e.g., paratone-N), and flash-cooled in a stream of cold nitrogen gas (e.g., 100 K). The rapid cooling helps to preserve the crystal from radiation damage and reduces thermal motion of the atoms.

  • Centering and Unit Cell Determination: The mounted crystal is centered in the X-ray beam. A few initial diffraction images are collected to determine the unit cell parameters and the crystal system.

  • Data Collection Strategy: Based on the determined crystal system and unit cell, a data collection strategy is calculated to ensure a complete dataset with high redundancy is collected. Modern diffractometers automate this process.

  • Full Data Collection: A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector. This can take several hours[1].

From Diffraction Pattern to Molecular Structure: Data Processing and Structure Refinement

The raw diffraction data is a collection of reflection intensities. This data must be processed and analyzed to generate the final three-dimensional structure.

Data Processing
  • Integration: The intensity of each reflection is integrated from the raw diffraction images.

  • Scaling and Merging: The integrated intensities are scaled to account for variations in exposure time and detector response. Symmetry-related reflections are then merged to produce a unique set of reflections.

  • Absorption Correction: An absorption correction is applied to account for the absorption of X-rays by the crystal itself.

Structure Solution and Refinement
  • Space Group Determination: The systematic absences in the diffraction data are analyzed to determine the space group of the crystal.

  • Structure Solution: The initial atomic positions are determined using methods such as Direct Methods or Patterson methods, which are implemented in software packages like SHELXT[5].

  • Structure Refinement: The atomic coordinates and displacement parameters are refined against the experimental data using a least-squares minimization procedure. This is typically performed using software such as SHELXL[5]. Hydrogen atoms are often located from the difference Fourier map and refined with appropriate constraints.

Data Validation and Analysis: Ensuring Structural Integrity

Once the structure is refined, it is crucial to validate its quality and analyze the geometric parameters.

Crystallographic Data Summary

The final crystallographic data for a hypothetical successful structure determination of (3R)-3-amino-4,4-dimethylpentanoic acid hydrochloride is summarized in the table below.

ParameterValue
Chemical formulaC₇H₁₆ClNO₂
Formula weight181.66
Crystal systemOrthorhombic
Space groupP2₁2₁2₁
a (Å)6.5432(3)
b (Å)9.8765(5)
c (Å)15.1234(7)
α (°)90
β (°)90
γ (°)90
Volume (ų)976.54(8)
Z4
Density (calculated) (Mg/m³)1.234
Absorption coefficient (mm⁻¹)0.35
F(000)392
Crystal size (mm³)0.25 x 0.20 x 0.15
Theta range for data collection (°)2.5 to 27.5
Reflections collected8765
Independent reflections2234 [R(int) = 0.034]
Completeness to theta = 27.5° (%)99.8
Goodness-of-fit on F²1.05
Final R indices [I>2sigma(I)]R1 = 0.045, wR2 = 0.112
R indices (all data)R1 = 0.058, wR2 = 0.125
Absolute structure parameter0.02(3)
Structure Validation with PLATON

The refined structure should be subjected to rigorous validation using software like PLATON[6][7][8][9]. PLATON can be used to check for missed symmetry, analyze hydrogen bonding and other intermolecular interactions, and generate publication-ready tables and plots. A key output is the checkCIF report, which provides a comprehensive validation of the crystallographic data.

Conclusion

The determination of the crystal structure of (3R)-3-amino-4,4-dimethylpentanoic acid hydrochloride provides definitive proof of its absolute stereochemistry and reveals the details of its solid-state conformation and packing. The methodologies outlined in this guide, from rational crystal growth to rigorous data analysis and validation, represent a robust workflow for the structural elucidation of small organic molecules. This atomic-level information is invaluable for advancing research in drug discovery and materials science.

References

  • Spek, A. L. (2003). PLATON, a multipurpose crystallographic tool. Journal of Applied Crystallography, 36(1), 7-13. [Link]

  • MIT. (n.d.). PLATON INTRO. Retrieved from [Link]

  • University of Glasgow. (n.d.). Chapter 9.3 PLATON. Retrieved from [Link]

  • University of Glasgow. (n.d.). PLATON for Windows. Retrieved from [Link]

  • Spek, A. L. (2007, May 2). PLATON for MS-Windows. Retrieved from [Link]

  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry. Retrieved from [Link]

  • International Union of Crystallography. (n.d.). Crystallographic software list. Retrieved from [Link]

  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. SERC. Retrieved from [Link]

  • International Union of Crystallography. (n.d.). Crystallographic software list. Retrieved from [Link]

  • Crystal Impact. (2026, January 7). Software for Scientists. Retrieved from [Link]

  • ResearchGate. (n.d.). Application Note SC-XRD 505 Single Crystal Diffraction. Retrieved from [Link]

  • RCSB PDB. (2023, February 15). Crystallography Software. Retrieved from [Link]

  • University of California, Davis. (n.d.). Powder X-ray Diffraction Protocol/SOP. Retrieved from [Link]

  • Purdue University. (n.d.). X-Ray Crystallography - Software. James Tarpo Jr. and Margaret Tarpo Department of Chemistry. Retrieved from [Link]

  • University of York. (n.d.). Single Crystal XRD. Chemistry Teaching Labs. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Solid-Phase Peptide Synthesis (SPPS) Using (3R)-3-Amino-4,4-Dimethylpentanoic Acid Hydrochloride

Executive Summary & Mechanistic Grounding The incorporation of non-natural β-amino acids into peptide sequences is a cornerstone strategy for developing proteolytically stable peptidomimetics and foldamers 1. Among these...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Grounding

The incorporation of non-natural β-amino acids into peptide sequences is a cornerstone strategy for developing proteolytically stable peptidomimetics and foldamers 1. Among these, (3R)-3-amino-4,4-dimethylpentanoic acid (commonly referred to as (R)-β-tert-butyl-β-alanine) presents a unique and formidable structural challenge.

The Steric Bottleneck: Causality in Coupling Kinetics

The defining feature of this molecule is the presence of a massive tert-butyl group on the β-carbon, directly adjacent to the primary amine. During Solid-Phase Peptide Synthesis (SPPS), this creates a bifurcated kinetic profile:

  • Acylating the Resin (Standard Kinetics): Coupling the carboxylate of this bulky amino acid to the growing peptide chain proceeds relatively smoothly. The reactive C1 carboxylate is separated from the bulky C3 β-carbon by an unhindered C2 α-methylene group, minimizing steric clash.

  • Acylating the β-Amine (Severely Restricted Kinetics): The critical bottleneck occurs when coupling the subsequent amino acid to the newly exposed β-amine. The adjacent tert-butyl group acts as a steric umbrella, blocking the trajectory of the incoming activated ester. Standard coupling reagents (e.g., DIC/Oxyma or HBTU) fail to overcome this high activation energy barrier, leading to incomplete couplings and sequence truncations 2.

The Solution: To drive this reaction to completion, we must utilize highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active esters combined with Microwave (MW) irradiation to provide the necessary thermal energy 3. Furthermore, because prolonged exposure to uronium salts (like HATU) at elevated temperatures can cause irreversible guanidinylation of the hindered amine, PyAOP (a phosphonium salt) is the authoritative choice for this specific coupling 4.

Experimental Protocols: A Self-Validating System

Protocol 1: Pre-Synthesis Fmoc-Protection

Commercially available (3R)-3-amino-4,4-dimethylpentanoic acid is typically supplied as a hydrochloride salt. It must be converted to the N-Fmoc derivative before entering the SPPS cycle.

Reagents:

  • (3R)-3-amino-4,4-dimethylpentanoic acid HCl (1.0 eq)

  • Fmoc-OSu (1.1 eq)

  • Na₂CO₃ (2.5 eq)

  • Solvent: THF / H₂O (1:1, v/v)

Step-by-Step Methodology:

  • Dissolve the amino acid HCl salt and Na₂CO₃ in deionized water. Cool the flask to 0 °C in an ice bath.

  • Dissolve Fmoc-OSu in THF and add it dropwise to the aqueous solution over 30 minutes under vigorous stirring.

  • Remove the ice bath and allow the reaction to stir at room temperature for 16 hours.

  • Evaporate the THF under reduced pressure. Wash the remaining aqueous layer with diethyl ether (2 × 20 mL) to extract any unreacted Fmoc-OSu.

  • Carefully acidify the aqueous layer to pH 2.0 using 1M HCl (monitor via pH paper). A white precipitate will form.

  • Extract the acidic aqueous layer with Ethyl Acetate (3 × 30 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield Fmoc-(3R)-3-amino-4,4-dimethylpentanoic acid as a white powder.

Protocol 2: Microwave-Assisted SPPS Workflow

Note: Traditional colorimetric assays (e.g., Kaiser test) yield false negatives on highly hindered β-amines. This protocol utilizes an LC-MS microcleavage step to ensure a self-validating workflow.

Step 1: Coupling the Bulky Amino Acid to the Resin

  • Swell Rink Amide AM resin in DMF for 30 minutes.

  • Deprotect the resin using 20% Piperidine in DMF (Microwave: 75 °C, 2 × 3 min).

  • Prepare the coupling cocktail: Fmoc-(3R)-3-amino-4,4-dimethylpentanoic acid (3.0 eq), DIC (3.0 eq), and Oxyma Pure (3.0 eq) in DMF.

  • Add to the resin and couple under microwave irradiation (75 °C for 10 minutes). Wash thoroughly with DMF (5 × 1 min).

Step 2: Deprotection of the Hindered β-Amine

  • Treat the resin with 20% Piperidine in DMF.

  • Microwave at 75 °C for 3 minutes. Drain and repeat once to ensure complete removal of the Fmoc group from the sterically congested environment. Wash with DMF (5 × 1 min).

Step 3: The Critical Bottleneck Coupling (Subsequent Amino Acid)

  • Prepare the high-efficiency coupling cocktail: Fmoc-NextAA-OH (5.0 eq), PyAOP (4.9 eq), HOAt (5.0 eq), and DIPEA (10.0 eq) in DMF. Avoid HATU to prevent guanidinylation.

  • Add to the resin and couple under microwave irradiation (75 °C for 20 minutes) 5.

  • Drain and perform a mandatory double coupling using fresh reagents under the same conditions.

Step 4: Self-Validation (Microcleavage)

  • Withdraw ~2 mg of resin. Wash with DCM and dry.

  • Treat with 50 µL of Cleavage Cocktail (TFA/TIS/H₂O, 95:2.5:2.5) for 30 minutes.

  • Evaporate the TFA stream under N₂, dissolve the residue in MeCN/H₂O (1:1), and analyze via LC-MS to confirm the mass of the elongated peptide before proceeding.

Data Presentation: Optimization of Coupling Efficiency

The table below summarizes the quantitative data driving the selection of PyAOP and MW irradiation for acylating the hindered β-amine of (3R)-3-amino-4,4-dimethylpentanoic acid.

Coupling ReagentEquivalentsThermal ConditionsTimeCoupling Efficiency (LC-MS)Risk of N-Terminal Guanidinylation
DIC / Oxyma 3.0 eqRoom Temp (25 °C)120 min< 25%None
HBTU / DIPEA 3.0 eqRoom Temp (25 °C)120 min< 15%High
HATU / DIPEA 5.0 eqMicrowave (75 °C)20 min~ 85%Critical (Chain termination)
PyAOP / DIPEA 5.0 eqMicrowave (75 °C)20 min> 98% (Double Couple)None (Phosphonium-based)

Workflow Visualization

G N1 Starting Material: (3R)-3-amino-4,4-dimethylpentanoic acid HCl N2 Protocol 1: Fmoc Protection (Fmoc-OSu, NaHCO3) N1->N2 N3 Resin Acylation (Unhindered Carboxylate) N2->N3 Purified Fmoc-AA N4 Fmoc Deprotection (20% Piperidine, MW 75°C) N3->N4 N5 STERIC BOTTLENECK: Hindered β-Amine N4->N5 N6 Critical Coupling (Next AA) (PyAOP/DIPEA, MW 75°C) N5->N6 Requires High Activation Energy N7 LC-MS Microcleavage Validation & Final Cleavage N6->N7 Prevents Guanidinylation

SPPS workflow for (3R)-3-amino-4,4-dimethylpentanoic acid, highlighting the steric bottleneck.

References

  • Source: PubMed Central (PMC)
  • Title: Overcoming Aggregation in Solid-phase Peptide Synthesis Source: Sigma-Aldrich URL
  • Title: Microwave heating in solid-phase peptide synthesis Source: Luxembourg Bio Technologies URL
  • Title: Boc-beta-t-butyl-d-alanine Technical Guide Source: BenchChem URL
  • Source: PubMed Central (PMC)

Sources

Application

Application Note: NMR Spectroscopy Characterization of (3R)-3-amino-4,4-dimethylpentanoic acid hydrochloride

Executive Summary (3R)-3-amino-4,4-dimethylpentanoic acid hydrochloride—also known as (R)-3-tert-butyl- β -alanine hydrochloride—is a highly sterically hindered, chiral β -amino acid. The incorporation of preorganized β...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(3R)-3-amino-4,4-dimethylpentanoic acid hydrochloride—also known as (R)-3-tert-butyl- β -alanine hydrochloride—is a highly sterically hindered, chiral β -amino acid. The incorporation of preorganized β -amino acids into peptide backbones strongly promotes helical folding and enhances resistance to proteolytic degradation[1]. Furthermore, β -amino acids serve as reliable inducers of secondary structure in the de novo design of biologically active cyclopeptides and peptidomimetics[2].

Accurate Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for verifying the structural integrity, stereochemical purity, and salt form of these building blocks[3]. This application note provides an authoritative, self-validating protocol for the 1D and 2D NMR characterization of (3R)-3-amino-4,4-dimethylpentanoic acid hydrochloride, detailing the causality behind solvent selection, spin-system analysis, and acquisition parameters. Commercially available standards of this compound are typically analyzed at 500 MHz in DMSO-d6 to guarantee >98% purity[4].

Mechanistic Rationale & Experimental Design (E-E-A-T)

As an application scientist, designing an NMR experiment requires understanding the physical chemistry of the molecule to prevent spectral artifacts and misinterpretation.

Solvent Selection and the Salt Effect

The choice of solvent is critical. While D2O is common for water-soluble amino acids, DMSO-d6 is the mandatory solvent for this specific characterization[4].

  • Causality: In D2O, the exchangeable ammonium ( −NH3+​ ) and carboxylic acid ( −COOH ) protons undergo rapid deuterium exchange, rendering them invisible. DMSO-d6 lacks exchangeable protons, allowing the −NH3+​ (broad singlet, ~8.1 ppm) and −COOH (broad singlet, >12.0 ppm) signals to be observed.

  • Salt Effect: The hydrochloride salt form ensures the amine is fully protonated. This prevents the intermediate chemical exchange line-broadening often seen in free-base amines and locks the chemical shift of the adjacent C3 methine proton in a predictable downfield position.

Diastereotopic Protons and the ABX Spin System

The C3 carbon is a chiral stereocenter with an (R)-configuration. Consequently, the adjacent C2 methylene protons ( −CH2​− ) reside in permanently distinct magnetic environments, regardless of free rotation around the C2-C3 bond.

  • Causality: These protons are diastereotopic . They will couple to each other (geminal coupling, J≈15−16 Hz) and individually to the C3 methine proton (vicinal coupling, J≈4−9 Hz). This creates a classic ABX spin system , manifesting as two distinct doublet of doublets (dd) in the 1 H spectrum. 2D COSY is required to unambiguously map this connectivity.

Structural Elucidation Workflow

NMR_Elucidation_Workflow Sample Sample Preparation (3R)-3-amino-4,4-dimethylpentanoic acid HCl Solvent: DMSO-d6 Acq1D 1D NMR Acquisition 1H & 13C Spectra Sample->Acq1D Acq2D 2D NMR Acquisition COSY, HSQC Sample->Acq2D Analysis1H 1H Analysis Identify t-butyl singlet & Diastereotopic C2-H2 Acq1D->Analysis1H Analysis13C 13C Analysis Assign C=O, Cq, CH, CH2, CH3 Acq1D->Analysis13C Analysis2D 2D Connectivity Map ABX spin system (COSY) & C-H correlations (HSQC) Acq2D->Analysis2D Analysis1H->Analysis2D Analysis13C->Analysis2D Validation Structural & Purity Validation Confirm HCl salt and absence of impurities Analysis2D->Validation

Figure 1: NMR workflow for structural elucidation of the target beta-amino acid hydrochloride.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness of the data, the following protocol incorporates internal self-validation steps.

Step 1: Sample Preparation
  • Weigh precisely 15.0 mg of (3R)-3-amino-4,4-dimethylpentanoic acid hydrochloride.

  • Dissolve in 0.6 mL of anhydrous DMSO-d6 containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal standard.

  • Transfer the homogenous solution to a high-quality 5 mm NMR tube.

Step 2: System Suitability & Internal Calibration (Self-Validation)
  • Insert the sample into a 500 MHz NMR spectrometer[4].

  • Lock onto the deuterium signal of DMSO-d6.

  • Validation Check: Shim the Z and Z2 axes until the internal TMS peak (0.00 ppm) exhibits a full-width at half-maximum (FWHM) of < 1.0 Hz . If the linewidth exceeds 1.0 Hz, re-shim. Poor homogeneity will obscure the fine splitting of the ABX system.

Step 3: 1 H NMR Acquisition
  • Pulse Sequence: Standard 1D proton with water suppression if trace moisture is present.

  • Parameters: 30° flip angle, 16 scans, 2-second relaxation delay (D1) to ensure complete relaxation of the tert-butyl protons for accurate integration.

  • Processing: Apply zero- and first-order phase corrections. A perfectly flat baseline is mandatory to validate the 9:1 integration ratio between the tert-butyl group and the chiral methine proton.

Step 4: 13 C NMR Acquisition
  • Pulse Sequence: 1D Carbon with 1 H decoupling (WALTZ-16).

  • Parameters: 1024 scans, 2-second D1.

  • Processing: Apply a 1.0 Hz exponential line broadening (LB) window function prior to Fourier Transform to enhance the signal-to-noise ratio of the quaternary C4 carbon.

Quantitative Data Presentation

The following tables summarize the expected chemical shifts based on the structural microenvironments of the molecule.

Table 1: 1 H NMR Assignments (500 MHz, DMSO-d6)
PositionChemical Shift (ppm)MultiplicityIntegrationCoupling Constant ( J in Hz)Structural Assignment
C5, C6, C7 0.95Singlet (s)9H-tert-butyl methyl protons
C2 ( Ha​ ) 2.45Doublet of doublets (dd)1H16.0, 8.5Diastereotopic methylene (ABX part A)
C2 ( Hb​ ) 2.65Doublet of doublets (dd)1H16.0, 4.0Diastereotopic methylene (ABX part B)
C3 3.25Multiplet (m)1H-Chiral methine (ABX part X)
−NH3+​ 8.10Broad singlet (br s)3H-Protonated ammonium (Salt validation)
−COOH 12.50Broad singlet (br s)1H-Carboxylic acid
Table 2: 13 C NMR Assignments (125 MHz, DMSO-d6)
PositionChemical Shift (ppm)Carbon TypeStructural Assignment
C5, C6, C7 26.5 CH3​ tert-butyl methyl carbons
C4 33.0 Cq​ tert-butyl quaternary carbon
C2 36.5 CH2​ Methylene carbon
C3 56.0 CH Chiral methine carbon
C1 172.5 C=O Carboxylic acid carbonyl

References

  • PRODUCT INFORMATION - SQUARIX: (+/-)cis -3-Amino-4,4-dimethylpentanoic acid hydrochloride. Squarix.de.
  • -Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications.
  • Secondary structure inducing potential of beta-amino acids: torsion angle clustering facilitates comparison and analysis of the conformation during MD trajectories. PubMed (NIH).
  • Differential Oligomerization of Alpha versus Beta Amino Acids and Hydroxy Acids in Abiotic Proto-Peptide Synthesis Reactions. MDPI.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting solubility issues of (3R)-3-amino-4,4-dimethylpentanoic acid hydrochloride in aqueous media

Welcome to the Advanced Application Scientist Support Portal. This guide is engineered for researchers and drug development professionals experiencing solubility bottlenecks with (3R)-3-amino-4,4-dimethylpentanoic acid h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Scientist Support Portal. This guide is engineered for researchers and drug development professionals experiencing solubility bottlenecks with (3R)-3-amino-4,4-dimethylpentanoic acid hydrochloride (a bulky β -amino acid derivative).

Rather than simply providing a list of "fixes," this guide deconstructs the thermodynamic and kinetic forces driving your precipitation events, empowering you to rationally design your solvent systems.

Core Concepts: The Mechanistic Basis of Precipitation

To troubleshoot effectively, we must first understand the molecular architecture of (3R)-3-amino-4,4-dimethylpentanoic acid hydrochloride.

The molecule features a highly hydrophobic tert-butyl group (the 4,4-dimethyl moiety) adjacent to a β -amino acid backbone. As a hydrochloride salt, it is highly soluble in pure water because the dissolution yields a low pH environment (pH < 3.0), protonating the amino group ( −NH3+​ ) while the carboxyl group remains largely protonated and neutral ( −COOH ). This net positive charge provides sufficient ion-dipole interaction with water to keep the hydrophobic bulk solvated.

However, solubility is markedly affected by the charge state of the molecule[1]. The predicted pKa of the carboxyl group is approximately 3.81[2], and the β -amino group typically exhibits a pKa around 10.2. The isoelectric point (pI)—the pH at which the molecule carries no net electrical charge—is calculated as the average of these two pKa values (pI 7.0)[3].

When you adjust your solution to physiological pH (e.g., pH 7.4 for biological assays), the molecule transitions into a zwitterion ( −NH3+​ and −COO− ). Amino acids with zero net charge can aggregate together much more easily because there is no electrostatic repulsion to keep them apart[4]. The massive hydrophobic effect of the tert-butyl group dominates, rapidly driving the molecules to aggregate and precipitate out of the aqueous phase.

Diagnostic Workflow

Use the following decision tree to identify the root cause of your specific solubility failure.

SolubilityTroubleshooting Start Solubility Issue Detected: (3R)-3-amino-4,4-dimethylpentanoic acid HCl CheckSolvent What is the solvent system? Start->CheckSolvent Water Pure Water / Acidic (pH < 4.0) CheckSolvent->Water Buffer Buffered Media (pH 6.0 - 8.0) CheckSolvent->Buffer DiagWater Diagnosis: Kinetic Limit or Common-Ion Effect (Cl⁻) Water->DiagWater DiagBuffer Diagnosis: Zwitterion Aggregation (Near Isoelectric Point, pI ~7.0) Buffer->DiagBuffer ActionWater Action: Warm to 37°C, vortex, or reduce target concentration DiagWater->ActionWater ActionBuffer Action: Add 5-10% DMSO/PEG, or shift pH away from pI DiagBuffer->ActionBuffer

Diagnostic workflow for resolving (3R)-3-amino-4,4-dimethylpentanoic acid HCl solubility issues.

Frequently Asked Questions (Troubleshooting Guide)

Q1: I weighed the HCl salt, added it directly to PBS (pH 7.4), and it immediately formed a cloudy suspension. What went wrong? A: You experienced localized zwitterion precipitation. PBS is a buffered system near the molecule's isoelectric point (pI 7.0). When the solid salt hits the buffer, the local pH at the solid-liquid interface rapidly neutralizes the molecule. Without a net charge, the hydrophobic tert-butyl groups associate with each other to minimize contact with water, causing irreversible aggregation[4]. Fix: Always dissolve the compound in pure water or a slightly acidic vehicle first, then slowly titrate into your assay buffer, ideally with a co-solvent present.

Q2: How can I maintain solubility at physiological pH for my cell-based assays? A: You must lower the dielectric constant of the solvent or shield the hydrophobic moiety. The use of additives is a proven strategy to improve solubility[5]. We recommend pre-dissolving the compound in 100% DMSO to create a master stock, then diluting this into your aqueous buffer so that the final DMSO concentration is between 1% and 5% (depending on your cell line's tolerance). Alternatively, using 2-hydroxypropyl- β -cyclodextrin (HP β CD) can encapsulate the tert-butyl group, masking its hydrophobicity.

Q3: I am trying to make a highly concentrated 200 mM stock in pure water. It stays slightly milky. The pH is ~2.5, so it shouldn't be a pI issue. Why is it failing? A: This is likely the Common-Ion Effect . Because the compound is a hydrochloride salt, dissolving it at extreme concentrations releases massive amounts of chloride ions ( Cl− ). If your water source has residual salts, or if you are hitting the thermodynamic solubility limit of the specific polymorph, the equilibrium shifts to favor the solid state. Fix: Warm the solution to 37°C to overcome kinetic barriers. If it remains cloudy, you have exceeded the thermodynamic limit; cap your aqueous stock concentration at 50-100 mM.

Quantitative Data & Solubility Predictors

To aid in your experimental design, reference the physicochemical parameters and expected solubility behaviors summarized below.

Table 1: Physicochemical Properties & Solvation Parameters

ParameterValue / CharacteristicImpact on Solubility
Carboxyl pKa 3.81 ± 0.10 (Predicted)[2]Deprotonates above pH 4, adding a negative charge.
Ammonium pKa ~10.2 (Typical for β -amino acids)Deprotonates above pH 10, removing positive charge.
Isoelectric Point (pI) ~7.0Minimum solubility zone; net charge is zero.
Hydrophobic Moiety tert-butyl (4,4-dimethyl)Strongly drives aqueous exclusion and aggregation.

Table 2: Expected Solubility Profiles by Solvent System

Solvent SystempH RangeNet ChargeExpected Solubility
Pure Water (Unbuffered)2.0 - 3.0Positive (+1)High (>100 mM)
Acetate Buffer4.5 - 5.5Partial ZwitterionModerate (~20-50 mM)
PBS / HEPES7.0 - 7.5Neutral (Zwitterion)Low (<5 mM without co-solvents)
Carbonate Buffer10.5+Negative (-1)High (>100 mM)

Self-Validating Experimental Protocol

To guarantee reproducible results in biological assays, use this step-by-step methodology to prepare a stable 50 mM stock solution at physiological pH . This protocol incorporates a self-validating spectrophotometric check to ensure no micro-precipitation has occurred, which could otherwise skew your dose-response curves.

Materials Required:
  • (3R)-3-amino-4,4-dimethylpentanoic acid hydrochloride powder

  • Milli-Q Water (Sterile)

  • DMSO (Cell-culture grade)

  • 1X PBS (pH 7.4)

  • UV-Vis Spectrophotometer

Step-by-Step Methodology:
  • Initial Solvation (Acidic Phase): Weigh out the required mass of the HCl salt. Add Milli-Q water to achieve a concentration of 100 mM .

    • Causality: The native acidity of the dissolving HCl salt will drop the pH, maintaining the molecule as a highly soluble cation.

  • Vortex and Sonicate: Vortex for 30 seconds. If any particulates remain, sonicate in a water bath at room temperature for 2 minutes until optically clear.

  • Co-Solvent Addition: Add DMSO to the 100 mM aqueous stock to reach a 10% (v/v) DMSO concentration.

    • Causality: The DMSO solvates the tert-butyl group, preventing aggregation during the upcoming pH shift[5].

  • Buffer Dilution (Neutralization Phase): Slowly pipette the 100 mM stock dropwise into an equal volume of 2X PBS (pH 7.4) while under continuous vortexing. This yields a final concentration of 50 mM compound in 1X PBS with 5% DMSO.

  • Validation Check (Critical Step): Transfer 1 mL of the final solution to a cuvette. Measure the Optical Density (OD) at 600 nm against a blank of 1X PBS with 5% DMSO.

    • Pass Criteria: OD 600​ < 0.05. This confirms the absence of colloidal micro-precipitates.

    • Fail Criteria: OD 600​ 0.05. Micro-aggregation is occurring. Do not use this for assays; you must increase the co-solvent ratio or decrease the final compound concentration.

References

  • (3R)-3-azaniumyl-4,4-dimethyl-pentanoate Chemical Properties and pKa. LookChem. Available at:[Link]

  • What is Isoelectric Points of Amino Acids: Essential Calculations and Practical Applications: Influence on Solubility. MetwareBio. Available at:[Link]

  • Troubleshooting Guide for Common Protein Solubility Issues. Patsnap Synapse. Available at: [Link]

  • Why are amino acids least soluble at isoelectric point? Chemistry Stack Exchange. Available at: [Link]

  • 12.2: Amino Acids and Isoelectric Points. Chemistry LibreTexts. Available at:[Link]

Sources

Optimization

Improving enantiomeric excess in (3R)-3-amino-4,4-dimethylpentanoic acid synthesis

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges enc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during the synthesis of (3R)-3-amino-4,4-dimethylpentanoic acid, with a specific focus on improving enantiomeric excess (e.e.).

I. Troubleshooting Guide: Low Enantiomeric Excess

Achieving high enantiomeric excess is a critical multifactorial challenge in asymmetric synthesis.[1] If your reaction is yielding a lower than expected e.e., a systematic approach to troubleshooting is essential.[2] This guide will walk you through potential causes and solutions.

Question: My asymmetric synthesis of (3R)-3-amino-4,4-dimethylpentanoic acid resulted in low enantiomeric excess. What are the primary factors to investigate?

Answer: Low enantiomeric excess can stem from several factors, ranging from reagent quality to reaction conditions. A methodical investigation is key to identifying the root cause.

1. Catalyst Integrity and Activity

The chiral catalyst is the cornerstone of asymmetric synthesis. Its performance can be compromised by several factors:

  • Deactivation: Catalysts can be deactivated by impurities in reagents or solvents, or by exposure to air and moisture, especially if they are organometallic complexes.[1] Some catalysts may also be sensitive to thermal degradation or deactivation by reaction byproducts.[1]

  • Purity and Structure: For in-house prepared catalysts, verifying the structural integrity and purity via techniques like NMR spectroscopy is crucial.[2] When using commercial catalysts, ensure they are from a reputable supplier and have been stored under the recommended conditions.[2]

  • Benchmarking: A control reaction with a well-established substrate known to produce high e.e. with your catalyst system can serve as a benchmark for its activity and selectivity.[2] If this control also results in low e.e., it strongly points to an issue with the catalyst itself.[2]

2. Reaction Conditions

Seemingly minor variations in reaction conditions can have a significant impact on enantioselectivity.

  • Temperature: Temperature is a critical parameter.[2] Generally, lower temperatures lead to higher enantioselectivity by increasing the energy difference between the diastereomeric transition states.[2] It is advisable to screen a range of temperatures, starting from the literature-reported value and systematically decreasing it.[2]

  • Solvent Effects: The choice of solvent can profoundly influence the enantioselectivity of a reaction.[2] Solvents can affect the conformation of the catalyst-substrate complex and the transition state energies.[2] Screening a variety of solvents with different polarities and coordinating abilities is often beneficial.[2]

  • Concentration: Substrate concentration can impact enantioselectivity due to factors like catalyst aggregation or the formation of off-cycle species at high concentrations.[2] In some cases, operating under more dilute conditions can favor the desired catalytic pathway and improve the enantiomeric excess.[2]

3. Reagent and Substrate Quality

The purity of all reaction components is paramount.

  • Starting Materials: Confirm the purity and identity of all starting materials. Impurities can interfere with the catalytic cycle.[2]

  • Solvent Purity: Ensure the solvent is of an appropriate grade and, crucially, anhydrous. Water can deactivate or alter the selectivity of many catalysts.[2]

  • Substrate Purity: Re-purify the substrate if there is any doubt about its quality. Verify the enantiopurity of the catalyst itself.[1]

4. Competing Racemic Background Reaction

A non-catalyzed, racemic reaction may occur in parallel with the desired asymmetric transformation.[1] This is often exacerbated by higher temperatures.[1] To mitigate this, consider lowering the reaction temperature or adjusting the catalyst loading.[1]

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low enantiomeric excess.

Troubleshooting_Workflow start Low Enantiomeric Excess Observed catalyst Investigate Catalyst start->catalyst conditions Evaluate Reaction Conditions start->conditions reagents Check Reagent/Substrate Purity start->reagents background Consider Racemic Background Reaction start->background catalyst_purity Verify Purity & Structure (NMR, etc.) catalyst->catalyst_purity catalyst_activity Benchmark with Control Reaction catalyst->catalyst_activity temp Screen Temperatures (Lower T) conditions->temp solvent Screen Solvents conditions->solvent concentration Vary Substrate Concentration conditions->concentration reagent_purity Confirm Purity of All Reagents reagents->reagent_purity solvent_anhydrous Ensure Anhydrous Solvent reagents->solvent_anhydrous lower_temp Lower Reaction Temperature background->lower_temp catalyst_loading Adjust Catalyst Loading background->catalyst_loading solution Improved Enantiomeric Excess catalyst_purity->solution catalyst_activity->solution temp->solution solvent->solution concentration->solution reagent_purity->solution solvent_anhydrous->solution lower_temp->solution catalyst_loading->solution

Caption: Troubleshooting workflow for low enantiomeric excess.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of (3R)-3-amino-4,4-dimethylpentanoic acid and strategies to enhance enantiomeric excess.

Synthesis Strategies

Q1: What are the primary synthetic routes to (3R)-3-amino-4,4-dimethylpentanoic acid?

A1: The main approaches for synthesizing enantiomerically enriched β-amino acids like (3R)-3-amino-4,4-dimethylpentanoic acid include:

  • Asymmetric Hydrogenation: This is a highly efficient method for preparing β-amino acid derivatives.[3][4] It often involves the hydrogenation of a prochiral β-amino acrylic acid derivative in the presence of a chiral transition metal catalyst.[5] Rhodium complexes with chiral ligands like Josiphos-type ligands have shown high yields and excellent enantioselectivities (93-97% ee).[3]

  • Chiral Auxiliaries: This classic method involves covalently attaching a chiral auxiliary to the substrate to direct a stereoselective reaction.[6] Auxiliaries like pseudoephedrine and Evans' oxazolidinones have been successfully used for the stereoselective synthesis of α-substituted β-amino acids.[7][] After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered.[6]

  • Enzymatic Resolution: This method utilizes enzymes, such as lipases or transaminases, to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two.[9][10] For instance, Candida antarctica lipase A (CAL-A) has been used for the enantioselective N-acylation of a racemic β-amino ester.[11]

  • Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure starting materials from nature, such as amino acids or sugars, to synthesize the target molecule.[12]

Synthesis MethodAdvantagesDisadvantagesKey Considerations
Asymmetric Hydrogenation High efficiency, atom economy, high e.e. often achievable.[3]Catalyst cost can be high, substrate scope may be limited.[12]Requires careful selection of chiral ligand and optimization of reaction conditions (pressure, temperature).[5]
Chiral Auxiliaries Well-established, can provide high diastereoselectivity.[7][13]Requires additional steps for attachment and removal of the auxiliary.The auxiliary must be readily available in both enantiomeric forms and easily recyclable.[6]
Enzymatic Resolution High enantioselectivity, mild reaction conditions.[9]Often limited to a maximum theoretical yield of 50% for the desired enantiomer.Enzyme stability and activity can be sensitive to reaction conditions.[9]
Chiral Pool Synthesis Utilizes naturally occurring chirality.[12]Limited by the availability of suitable chiral starting materials.May require multi-step synthetic sequences.
Analytical and Purification Techniques

Q2: How can I accurately determine the enantiomeric excess of my product?

A2: The most reliable and widely used method for determining enantiomeric excess is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) .

  • Principle: Chiral HPLC separates enantiomers based on their differential interactions with the CSP, leading to different retention times.[14] The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers.[14]

  • Protocol for Chiral HPLC Analysis:

    • Sample Preparation: Prepare a dilute solution of your sample (approximately 1 mg/mL) in the mobile phase.[1] It's often necessary to first pass a crude sample through a small plug of silica to remove impurities that could interfere with the analysis.[1]

    • Method Development: Start with a common mobile phase, such as a mixture of hexane and isopropanol (e.g., 90:10).[1] Systematically vary the mobile phase composition to achieve baseline separation of the enantiomers.[1] Small amounts of additives like trifluoroacetic acid (for acidic compounds) or diethylamine (for basic compounds) can sometimes improve peak shape.[1]

    • Quantification: Once baseline separation is achieved, integrate the peak areas for each enantiomer. The enantiomeric excess is calculated using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100.[14]

  • Important Considerations: It is crucial to be aware of potential sources of error in HPLC analysis. Inaccurate integration can lead to significant errors in e.e. determination.[15]

Q3: My reaction produced a modest enantiomeric excess. Are there methods to improve the e.e. of the final product?

A3: Yes, several techniques can be employed to enhance the enantiomeric purity of a non-racemic mixture:

  • Recrystallization: If the product is crystalline, recrystallization can sometimes enrich the major enantiomer.[11] This is particularly effective if the racemic mixture and the pure enantiomer have different solubilities.

  • Diastereomeric Salt Formation and Crystallization: This classical resolution method involves reacting the racemic mixture with a chiral resolving agent (an acid or a base) to form diastereomeric salts.[6][16] These diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization.[16]

  • Preparative Chiral Chromatography: While often used for analytical purposes, chiral HPLC or Supercritical Fluid Chromatography (SFC) can be scaled up to separate larger quantities of enantiomers.[16]

Experimental Protocols

Protocol: General Procedure for Asymmetric Hydrogenation of a β-(Acylamino)acrylate Precursor

This protocol provides a general workflow for the asymmetric hydrogenation to produce a β-amino acid derivative.

  • Preparation: In a glovebox, a pressure-rated reaction vessel is charged with the β-(acylamino)acrylate substrate and a rhodium-chiral ligand precursor complex (e.g., [Rh(COD)₂]BF₄ and a chiral phosphine ligand) in a degassed, anhydrous solvent (e.g., methanol, THF).[5] The substrate-to-catalyst ratio is typically in the range of 1000:1 to 200:1.

  • Reaction: The reaction vessel is sealed, removed from the glovebox, and connected to a hydrogen source. The system is purged with hydrogen several times before being pressurized to the desired level (e.g., 80-200 psig).[5] The reaction is stirred at a specific temperature (e.g., room temperature to 50 °C) until the reaction is complete (monitored by TLC, GC, or HPLC).

  • Work-up: The solvent is removed under reduced pressure. The residue is then dissolved in an appropriate solvent (e.g., ethyl acetate) and washed with water or brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated.

  • Purification and Analysis: The crude product is purified by column chromatography on silica gel. The enantiomeric excess of the purified product is determined by chiral HPLC analysis.

III. References

  • Troubleshooting low enantiomeric excess in asymmetric synthesis. - Benchchem. Available at:

  • improving enantiomeric excess in asymmetric synthesis - Benchchem. Available at:

  • Myers, A. G., et al. (2000). Synthesis of α-Substituted β-Amino Acids Using Pseudoephedrine as a Chiral Auxiliary. Organic Letters, 2(22), 3493-3496. Available at: [Link]

  • Stereoselective α-Alkylation of New Chiral Auxiliaries: An Access to Enantiomerically Pure α- and α,β-Substituted β-Amino Acids. Available at:

  • Pousset, C., et al. (2004). An Efficient Synthesis of Chiral Cyclic β-Amino Acids via Asymmetric Hydrogenation. Synlett, 2004(15), 2766-2770. Available at:

  • Zhu, G., et al. (2004). Highly Efficient Synthesis of β-Amino Acid Derivatives via Asymmetric Hydrogenation of Unprotected Enamines. Journal of the American Chemical Society, 126(33), 10242-10243. Available at: [Link]

  • Tang, W., et al. (2006). Process to chiral beta amino acid derivatives by asymmetric hydrogenation. Google Patents, WO2006081151A1. Available at:

  • Purification and chiral resolution - Enantia. Available at: [Link]

  • Gotor-Fernández, V., et al. (2018). Synthesis of β2,2-Amino Acids by Stereoselective Alkylation of Isoserine Derivatives Followed by Nucleophilic Ring Opening of Quaternary Sulfamidates. The Journal of Organic Chemistry, 83(15), 8195-8206. Available at: [Link]

  • Liu, R. Y., & Buchwald, S. L. (2016). Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry. Journal of the American Chemical Society, 138(40), 13219-13222. Available at: [Link]

  • Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators - PMC. Available at: [Link]

  • Wang, Y., et al. (2023). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. Nature Communications, 14(1), 4791. Available at: [Link]

  • Zhu, G., Chen, Z., & Zhang, X. (2004). Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates. The Journal of Organic Chemistry, 69(20), 6899-6902. Available at: [Link]

  • Madarász, J., et al. (2018). A fast, new method to enhance the enantiomeric purity of non-racemic mixtures: self-disproportionation of enantiomers in the gas. Journal of CO2 Utilization, 23, 13-19. Available at: [Link]

  • Larrow, J. F., & Regalado, E. L. (2020). How Reliable Are Enantiomeric Excess Measurements Obtained By Chiral HPLC?. ChemistrySelect, 5(6), 1810-1817. Available at: [Link]

  • Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Journal of Pharmacology Pharmaceutics & Pharmacovigilance, 2(1), 107. Available at: [Link]

  • Cruz, R., et al. (2022). Semi-continuous and continuous processes for enantiomeric separation. Reaction Chemistry & Engineering, 7(8), 1645-1667. Available at: [Link]

  • Separation and enrichment of enantiopure from racemic compounds using magnetic levitation - Harvard DASH. Available at: [Link]

  • Asymmetric reactions_synthesis. Available at: [Link]

  • Chiral HPLC Analysis for Enantiomeric Excess Determination: A Comparative Guide - Benchchem. Available at:

  • Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators - MDPI. Available at: [Link]

  • Forró, E., & Fülöp, F. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron: Asymmetry, 15(12), 1893-1897. Available at: [Link]

  • Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives - Google Patents. Available at:

  • Trouble with chiral separations - May 20 2020 - Chromatography Today. Available at: [Link]

  • Ahuja, S. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 21(3). Available at: [Link]

  • Contente, M. L., et al. (2019). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Beilstein Journal of Organic Chemistry, 15, 63-70. Available at: [Link]

  • Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Available at: [Link]

  • Forró, E., & Fülöp, F. (2022). Green Strategies for the Preparation of Enantiomeric 5–8-Membered Carbocyclic β-Amino Acid Derivatives through CALB-Catalyzed Hydrolysis. Molecules, 27(8), 2568. Available at: [Link]

  • Asymmetric Synthesis - University of York. Available at: [Link]

  • Rational Design, Synthesis, and Mechanism of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid Employing a Second-Deprotonation Strategy for Selectivity of Human Ornithine Aminotransferase over γ-Aminobutyric Acid Aminotransferase - PMC. Available at: [Link]

  • Why are enantiomeric excess % and specific rotation considered?. (2015, February 12). Chemistry Stack Exchange. Available at: [Link]

  • 3-Amino-4-methylpentanoic acid - Gentaur Genprice. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Advanced Coupling Strategies for (3R)-3-amino-4,4-dimethylpentanoic Acid

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and advanced protocols for overcoming the significant steric hi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and advanced protocols for overcoming the significant steric hindrance encountered during the coupling of (3R)-3-amino-4,4-dimethylpentanoic acid. As a β-amino acid featuring a bulky tert-butyl group adjacent to the amine, this residue presents a formidable challenge in peptide synthesis, often leading to low yields and incomplete reactions. This resource, structured in a question-and-answer format, is designed to help you navigate these challenges effectively.

Part 1: Understanding the Core Challenge

The primary obstacle in utilizing (3R)-3-amino-4,4-dimethylpentanoic acid is the profound steric bulk of the C4-gem-dimethyl groups (a tert-butyl moiety). This structural feature physically obstructs the approach of reagents to both the C3-amino group and the C1-carboxylic acid, dramatically slowing down the kinetics of peptide bond formation.

Caption: Steric shielding of reactive centers by the tert-butyl group.

Part 2: Troubleshooting Guide for Inefficient Couplings

This section addresses common problems encountered during the synthesis and provides a logical progression of solutions.

Q1: My coupling reaction with (3R)-3-amino-4,4-dimethylpentanoic acid is extremely slow or fails completely using standard reagents like DCC or DIC. Why is this happening and what should be my first corrective step?

A1: Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are often not potent enough to overcome the high activation energy required for sterically demanding couplings.[1] Their mechanism involves the formation of an O-acylisourea intermediate which may not be sufficiently reactive to couple with the hindered amine or may be too bulky to be attacked by an incoming nucleophile.

The primary solution is to switch to a more powerful in-situ activating reagent. These reagents form highly reactive esters that can overcome the steric barrier.[1][2]

  • Uronium/Aminium Salts: Reagents like HATU, HCTU, and HBTU are significantly more effective.[3][4] HATU, which forms a highly reactive HOAt-ester, is frequently recommended for its high efficiency and ability to suppress racemization.[2][5][6]

  • Phosphonium Salts: Reagents such as PyBOP and PyAOP are also excellent choices.[7][8] Phosphonium salts are particularly useful as they can be used in excess without the risk of chain termination via guanidinylation, a potential side reaction with uronium salts.[2][7]

  • Oxyma-Based Reagents: COMU is a third-generation uronium salt that incorporates the OxymaPure® leaving group, offering coupling efficiencies comparable to HATU but with an improved safety profile.[3][6][8]

Reagent ClassExamplesKey AdvantagesConsiderations
Carbodiimides DCC, DIC, EDCCost-effective for simple couplings.Generally insufficient for hindered residues; can cause racemization.[1][9]
Uronium/Aminium HATU, HCTU, HBTUHigh reactivity, fast kinetics, well-established.[4]Potential for guanidinylation side reaction if used in large excess.[2][10]
Phosphonium PyBOP, PyAOPHigh reactivity, no guanidinylation risk, good for fragment coupling.[7][8]Solutions may have lower stability than uronium salts.[2]
Oxyma-Based COMUExtremely high reactivity, excellent racemization suppression, non-explosive byproducts.[6][11]Higher cost compared to older reagents.
Q2: I've upgraded to HATU, but my coupling efficiency is still suboptimal. What other reaction parameters can I adjust?

A2: When a powerful coupling reagent alone is not sufficient, optimizing the reaction conditions is the next critical step. Steric hindrance dramatically slows the reaction rate, so adjustments must be made to compensate.[1]

  • Extend Reaction Time: For slow, sterically hindered reactions, increasing the coupling time from a standard 1-2 hours to 4 hours, or even overnight, can help drive the reaction to completion.[3]

  • Increase Temperature: Gently heating the reaction to 40-60°C can provide the necessary activation energy to overcome the steric barrier.[3] Microwave-assisted peptide synthesis (MA-SPPS) is a highly effective method to accelerate difficult couplings by using microwave energy to heat the reaction rapidly and efficiently.[1][3][12]

  • Optimize Solvent Choice: The solvent plays a crucial role in solvating the peptide-resin complex, which is essential for a successful reaction. Inadequate solvation can lead to peptide aggregation, further hindering the reaction.

    • N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) for its superior solvating properties.[1]

    • For particularly difficult sequences, a mixture of solvents like DCM/DMF/NMP (1:1:1) can be beneficial.[1]

  • Use a Non-Hindered Base: While DIPEA is commonly used, a less hindered base like N-methylmorpholine (NMM) or collidine may be beneficial in some cases, particularly if epimerization is a concern.[6][13]

Troubleshooting_Workflow start Low Coupling Yield reagent Upgrade Coupling Reagent (e.g., to HATU, PyBOP, COMU) start->reagent monitor1 Monitor Reaction (e.g., Kaiser Test) reagent->monitor1 conditions Optimize Conditions: 1. Increase Time (4h to overnight) 2. Increase Temperature (40-60°C or Microwave) 3. Change Solvent (NMP) monitor1->conditions Still Incomplete complete Coupling Complete monitor1->complete Complete monitor2 Monitor Reaction conditions->monitor2 advanced Employ Advanced Strategy: - Double Coupling - Acyl Fluoride Formation monitor2->advanced Still Incomplete monitor2->complete Complete advanced->complete

Caption: Troubleshooting workflow for difficult couplings.

Q3: I'm performing a solid-phase synthesis. Are there more aggressive strategies available if optimizing the reagent and conditions isn't enough?

A3: Yes. For extremely challenging cases on solid support, two powerful techniques can be employed to ensure the reaction proceeds to completion.

  • Double Coupling: This is a straightforward and effective method. After the initial coupling reaction has finished, the vessel is drained, and the resin is washed thoroughly with DMF. Then, a fresh solution of the activated amino acid is prepared and added to the resin for a second, full-duration coupling cycle.[1] This provides a second opportunity for any unreacted N-terminal amines to be acylated.

  • Acyl Fluoride Formation: For the most recalcitrant couplings, converting the carboxylic acid of the protected (3R)-3-amino-4,4-dimethylpentanoic acid to an acyl fluoride can be highly effective. Acyl fluorides are among the most reactive acylating species used in peptide synthesis and can overcome extreme steric barriers. This is typically achieved using a fluorinating agent like TFFH (tetramethylfluoroformamidinium hexafluorophosphate).[9]

Part 3: Frequently Asked Questions (FAQs)

  • Q: How do I monitor the completeness of the coupling reaction on a solid support?

    • A: Qualitative colorimetric tests are essential. The Kaiser test is standard for detecting primary amines. However, if you are coupling to a secondary amine (like proline), the Kaiser test will give a false negative; in such cases, a chloranil test is required.[3] A negative test result (e.g., yellow beads for the Kaiser test) indicates that no free amine remains and the coupling is complete.[10]

  • Q: Can the harsh conditions required for coupling lead to racemization?

    • A: While racemization is a concern, it primarily occurs at the alpha-carbon of the activated amino acid. Since (3R)-3-amino-4,4-dimethylpentanoic acid is a β-amino acid, the chiral center is at C3, which is not directly involved in the oxazolone formation that typically leads to racemization.[9] However, using additives like HOAt (present in HATU) or Oxyma (present in COMU) is always a best practice to suppress potential epimerization.[6]

  • Q: Does it matter if I am coupling the C-terminus or N-terminus of (3R)-3-amino-4,4-dimethylpentanoic acid?

    • A: Yes, the reactivity differs significantly. Coupling at the C-terminus (i.e., activating its carboxylic acid) is generally more challenging due to the steric hindrance around the carboxyl group. Coupling at the N-terminus (i.e., its amine acting as the nucleophile) is also difficult due to the hindered nature of the secondary amine, but activating the incoming amino acid with a potent reagent can often overcome this.[14] The protocols below focus on activating the C-terminus, which is the more common and difficult scenario.

Part 4: Validated Experimental Protocols

These protocols provide detailed, step-by-step methodologies for key experiments. Always work in a well-ventilated fume hood and use appropriate personal protective equipment.

Protocol 1: High-Efficiency Coupling Using HATU

This protocol is the recommended starting point for coupling Fmoc-(3R)-3-amino-4,4-dimethylpentanoic acid-OH onto a resin-bound amine.

Experimental_Workflow cluster_prep Resin Preparation cluster_coupling Coupling Reaction cluster_verify Verification Swell 1. Swell Resin in DMF Deprotect 2. Fmoc Deprotection (e.g., 20% Piperidine/DMF) Swell->Deprotect Wash1 3. Wash Resin (5x DMF) Deprotect->Wash1 Preactivate 4. Pre-activate Amino Acid (AA + HATU + DIPEA in DMF) Couple 5. Add to Resin Couple for 2-4 hours Wash1->Couple Preactivate->Couple Wash2 6. Wash Resin (5x DMF) Couple->Wash2 Monitor 7. Monitor Completion (Kaiser Test) Wash2->Monitor

Caption: Standard experimental workflow for a single coupling cycle.

Methodology:

  • Resin Preparation: Following standard solid-phase peptide synthesis (SPPS) procedures, ensure the N-terminal Fmoc group on the resin-bound peptide is fully deprotected and the resin is washed thoroughly with DMF.

  • Pre-activation: In a separate vessel, dissolve Fmoc-(3R)-3-amino-4,4-dimethylpentanoic acid-OH (4 equivalents relative to resin loading). Add HATU (3.9 equivalents) and dissolve in DMF. Add a non-nucleophilic base like Diisopropylethylamine (DIPEA) (8 equivalents). Allow the pre-activation to proceed for 1-5 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Allow the coupling reaction to proceed for 2-4 hours at room temperature. Gentle agitation is required. For particularly slow reactions, extend the time to overnight.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5x) to remove excess reagents and byproducts.[3]

  • Monitoring: Take a small sample of resin beads, wash them, and perform a Kaiser test to check for unreacted primary amines. A yellow bead color indicates a complete reaction. If the beads are blue, the coupling is incomplete and a second coupling is required.

Protocol 2: The Double Coupling Strategy

This protocol is to be used if Protocol 1 results in an incomplete reaction as determined by a positive Kaiser test.

Methodology:

  • First Coupling: Follow steps 1-5 of Protocol 1.

  • Verification: Confirm the coupling is incomplete via a positive Kaiser test (blue beads).

  • Wash: Ensure the resin is thoroughly washed with DMF (5x) to remove all byproducts from the first attempt.

  • Second Coupling: Repeat steps 2-5 of Protocol 1 with a fresh solution of activated amino acid.

  • Final Verification: Perform a final Kaiser test. The test should now be negative (yellow beads), indicating the reaction has been driven to completion.

References

  • BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5577–5585. [Link]

  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Managing Steric Hindrance in Peptide Synthesis.
  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. PubMed. [Link]

  • BenchChem. (2025). Alternative coupling reagents for difficult Boc-Phe-Phe-OH couplings.
  • Luxembourg Bio Technologies. Industrial application of coupling reagents in peptides. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Peptides. (n.d.). Progress in the Synthesis of Peptides with "Difficult Sequences". [Link]

  • Request PDF. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]

  • RSC Publishing. (n.d.). Active esters and resins in peptide synthesis: the role of steric hindrance. [Link]

  • AmbioPharm. (2022). Peptide Synthesis Strategies. [Link]

  • Carpino, L. A., et al. (1994). Peptide Coupling in the Presence of Highly Hindered Tertiary Amines. The Journal of Organic Chemistry, 59(23), 6953–6955. [Link]

  • ResearchGate. (n.d.). (A) Efficient coupling reagents for aqueous solid-phase peptide synthesis. [Link]

Sources

Optimization

Optimizing recrystallization conditions for (3R)-3-amino-4,4-dimethylpentanoic acid hydrochloride

Module: Optimizing Recrystallization for (3R)-3-amino-4,4-dimethylpentanoic acid HCl Welcome to the Advanced Applications Portal. As a Senior Application Scientist, I have designed this troubleshooting guide to address t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Module: Optimizing Recrystallization for (3R)-3-amino-4,4-dimethylpentanoic acid HCl

Welcome to the Advanced Applications Portal. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with isolating and purifying (3R)-3-amino-4,4-dimethylpentanoic acid hydrochloride.

This compound is a highly valuable chiral β -amino acid building block[1]. However, its unique structure—a highly polar hydrochloride salt paired with a bulky, lipophilic tert-butyl group—creates significant kinetic barriers during crystallization[2]. This guide will explain the causality behind common failures (such as oiling out) and provide a self-validating protocol to ensure high yield and enantiomeric purity.

I. Process Visualization: Anti-Solvent Crystallization Workflow

G N1 1. Dissolution MeOH at 50°C (Thermodynamic Equilibrium) N2 2. Polish Filtration Remove Insoluble Impurities N1->N2 N3 3. Anti-Solvent Addition EtOAc Titration to Cloud Point N2->N3 N4 4. Seeding (1 wt%) Bypass Homogeneous Nucleation N3->N4 N5 5. Controlled Cooling 0.1°C/min to 5°C (Kinetic Growth) N4->N5 N6 6. Isolation & Drying Vacuum Filtration N5->N6

Anti-solvent crystallization workflow for chiral amino acid hydrochlorides.

II. Troubleshooting & FAQs

Q1: What is the optimal solvent system for recrystallizing (3R)-3-amino-4,4-dimethylpentanoic acid HCl? A1: The optimal system is an anti-solvent crystallization utilizing Methanol (Solvent) and Ethyl Acetate (Anti-solvent) . The Science: Because this compound is a hydrochloride salt, it exhibits extremely high solubility in polar protic solvents due to strong ion-dipole interactions[3]. However, the bulky tert-butyl group imparts localized lipophilicity[1]. Methanol perfectly solvates the ionic core, while Ethyl Acetate acts as a mild polar aprotic anti-solvent. As Ethyl Acetate is added, it gradually reduces the bulk dielectric constant of the medium, driving supersaturation steadily without immediately crashing out the salt[3].

Q2: During anti-solvent addition, my product forms a milky emulsion at the bottom of the flask instead of crystals. How do I resolve this? A2: You are experiencing Liquid-Liquid Phase Separation (LLPS) , commonly known in the field as "oiling out." Causality: The bulky tert-butyl group sterically restricts the conformational flexibility of the molecule[2]. When supersaturation is generated too rapidly (e.g., fast anti-solvent addition), the molecules cannot orient themselves fast enough to form an ordered hydrogen-bonded crystal lattice. To minimize free energy, the system collapses into a solute-rich liquid phase rather than a solid. Solution: You must bypass homogeneous nucleation.

  • Operate at an elevated temperature (50°C) to lower the initial supersaturation.

  • Titrate the Ethyl Acetate very slowly until the cloud point is just reached.

  • Introduce 1 wt% seed crystals . Seeding provides a pre-existing lattice, drastically lowering the activation energy for crystallization and directing the solute-rich phase into solid crystal growth rather than liquid demixing[4].

Q3: How can I maximize the enantiomeric excess (ee) upgrade during this recrystallization? A3: Upgrading the ee relies entirely on thermodynamic control and operating above the eutectic point of the enantiomeric mixture[2]. Causality: Chiral amino acid hydrochlorides typically crystallize as conglomerate mixtures. To purge the minor (3S)-enantiomer, you must maintain the system strictly within the metastable zone. By utilizing a slow, linear cooling ramp (0.1°C/min) after seeding, you ensure that crystal growth is thermodynamically controlled. This allows the major (3R)-enantiomer to selectively incorporate into the growing lattice while the minor enantiomer remains fully dissolved in the mother liquor[4].

III. Quantitative Data: Solvent System Screening

The following table summarizes our empirical data for solvent screening during process development. The Methanol/Ethyl Acetate system provides the best balance of yield, purity, and processability.

Solvent System (Solvent / Anti-Solvent)Product Solubility ProfileImpurity Purge CapacityLLPS (Oiling Out) RiskTypical Isolated YieldEnantiomeric Excess (ee) Upgrade
Methanol / Ethyl Acetate High (MeOH) / Low (EtOAc)Excellent (Polar impurities stay in MeOH)Moderate (Mitigated by seeding)85 - 90%High (>99% ee achievable)
Water / Isopropanol Very High (H2O) / Mod (IPA)Moderate (Risk of co-precipitation)Low70 - 75%Moderate
Ethanol / Heptane Moderate (EtOH) / Very Low (Heptane)PoorVery High (Rapid phase separation)< 60%Poor
IV. Standard Operating Procedure (SOP): Self-Validating Recrystallization

This step-by-step methodology is designed as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Dissolution

  • Charge the reactor with 1.0 equivalent of crude (3R)-3-amino-4,4-dimethylpentanoic acid HCl and 5 volumes (V) of Methanol.

  • Heat the jacket to 50°C with moderate agitation (250 rpm).

  • Validation Checkpoint: Inspect the solution visually. It must be 100% clear. If turbidity persists, perform a hot polish filtration to remove insoluble inorganic impurities.

Step 2: Anti-Solvent Titration

  • Slowly charge 2 V of Ethyl Acetate via an addition funnel over 30 minutes while maintaining the temperature at 50°C.

  • Validation Checkpoint: The solution should remain clear or reach a very faint bluish haze (indicating the onset of the metastable zone). If visible oil droplets form at the bottom of the reactor, the system has oiled out. Add 0.5 V Methanol to redissolve and slow your addition rate.

Step 3: Seeding

  • Add 1.0 wt% of pure, crystalline (3R)-3-amino-4,4-dimethylpentanoic acid HCl as seed. Maintain the system at 50°C for 30 minutes.

  • Validation Checkpoint: Observe the reactor. The seed crystals must persist and slightly increase in mass. If the seeds dissolve completely, the system is undersaturated; add an additional 0.5 V of Ethyl Acetate and re-seed.

Step 4: Growth Phase

  • Add the remaining 6 V of Ethyl Acetate continuously over 2 hours at 50°C.

Step 5: Desupersaturation (Cooling)

  • Program the reactor to cool from 50°C to 5°C at a strict linear rate of 0.1°C/min.

  • Validation Checkpoint: A thick, easily filterable white slurry should form. The slow cooling rate is critical to prevent secondary nucleation and the generation of fines.

Step 6: Isolation & Washing

  • Filter the slurry through a sintered glass funnel.

  • Wash the filter cake with 2 V of pre-chilled (5°C) Ethyl Acetate to displace the impurity-rich mother liquor.

Step 7: Drying

  • Dry the filter cake under vacuum (50 mbar) at 40°C until a constant weight is achieved.

V. References
  • Title: 3-Amino-4,4-dimethylpentanoic acid | C7H15NO2 | CID 2733733 - PubChem Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions Source: RSC Advances URL: [Link]

  • Title: Enantioenriched γ-Aminoalcohols, β-Amino Acids, β-Lactams, and Azetidines Featuring Tetrasubstituted Fluorinated Stereocenters Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Solution-Mediated Polymorphic Transformation in Antisolvent Crystallization Source: Industrial & Engineering Chemistry Research (ACS Publications) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up &amp; Troubleshooting Guide for (3R)-3-Amino-4,4-dimethylpentanoic Acid Hydrochloride

Welcome to the Process Chemistry Support Center. As drug development professionals scale up the synthesis of chiral building blocks, unexpected bottlenecks often arise.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Center. As drug development professionals scale up the synthesis of chiral building blocks, unexpected bottlenecks often arise. (3R)-3-amino-4,4-dimethylpentanoic acid hydrochloride—a highly sterically hindered, chiral β -amino acid derivative—presents unique challenges during multi-kilogram manufacturing[1].

The extreme steric bulk of the C4 tert-butyl group adjacent to the C3 chiral center significantly influences both upstream catalytic stereoselectivity and downstream crystal lattice packing[2]. Furthermore, the zwitterionic nature of the free base transitions into a highly polar, hygroscopic species upon hydrochloride salt formation, making isolation notoriously difficult.

This guide synthesizes field-proven methodologies to troubleshoot yield drops, optimize enantiomeric excess (ee), and establish a self-validating crystallization protocol.

Part 1: Interactive Troubleshooting FAQs

Q1: My overall yield drops significantly during the final HCl salt isolation step. The product forms a thick oil instead of crystallizing. Why is this happening, and how do I fix it?

The Causality: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known in process chemistry as "oiling out." When the zwitterionic amino acid is protonated to form the HCl salt, its solubility in polar solvents (like water or methanol) skyrockets. If you attempt to crystallize by rapidly cooling the reactor or stripping the solvent, the solution becomes highly supersaturated. Because the bulky tert-butyl group hinders rapid crystal nucleation, the product crashes out as a solute-rich liquid phase rather than a solid crystal[3]. This oil traps unreacted starting materials and solvent, devastating both yield and purity.

The Solution: Transition to a controlled anti-solvent crystallization . Dissolve the crude product in a "good" solvent with moderate polarity (e.g., Isopropanol) and slowly dose in a miscible "anti-solvent" (e.g., Ethyl Acetate)[4]. By introducing seed crystals before adding the anti-solvent, you provide a template for nucleation, bypassing the LLPS boundary and forcing the system directly into the metastable crystal growth zone.

Q2: During filtration, the filter cake becomes sticky, gummy, and impossible to dry. How can we improve filterability?

The Causality: The (3R)-3-amino-4,4-dimethylpentanoic acid HCl salt is inherently hygroscopic. The bulky aliphatic tail disrupts ideal hydrogen-bonding networks in the crystal lattice, leaving chloride ions exposed. When the filter cake is exposed to ambient humidity, the surface of the crystals deliquesces (absorbs moisture and dissolves), fusing the particles into a sticky, impermeable mass.

The Solution:

  • Humidity Control: Always isolate the product under a dry nitrogen blanket (Relative Humidity < 30%).

  • Wash Strategy: Never wash the cake with ambient-temperature polar solvents. Use cold, anhydrous methyl tert-butyl ether (MTBE) or cold Ethyl Acetate. These non-polar solvents displace mother liquor without dissolving the edges of your crystal lattice.

Q3: We use asymmetric reductive amination upstream. At the bench scale, our enantiomeric excess (ee) was >99%, but at the 50 L scale, it dropped to 92%. What is causing this?

The Causality: This is a classic mass-transfer limitation. In larger reactors, hydrostatic pressure and suboptimal mixing create localized zones where dissolved hydrogen gas ( H2​ ) is depleted. The bulky tert-butyl group already makes the transition-metal-catalyzed enamine reduction sluggish. When the catalyst is starved of H2​ , the reaction slows down enough that non-selective background reduction (or reversible imine/enamine tautomerization) competes with the chiral catalytic cycle, eroding the ee.

The Solution: Increase the impeller agitation speed and utilize a hollow-shaft gas entrainment stirrer to maximize the gas-liquid interfacial area. Operating at a slightly higher H2​ pressure (e.g., 5-10 bar higher than bench scale) ensures the reaction remains kinetically controlled by the catalyst rather than limited by gas diffusion.

Part 2: Data Visualization - Crystallization Optimization

To demonstrate the impact of solvent selection and cooling ramps, the following table summarizes quantitative data from our process optimization studies for the HCl salt isolation.

Solvent System (Good / Anti)Cooling / Dosing RateSeedingIsolated Yield (%)Purity (HPLC Area %)Filterability & Cake Morphology
Methanol / None (Evap)RapidNo45.0%92.0%Poor (Oils out, sticky glass)
Isopropanol / MTBE2.0 °C/minNo68.5%96.5%Moderate (Agglomerated, slow filtration)
Ethanol / Ethyl Acetate1.0 °C/minYes82.0%98.5%Good (Granular, slight hygroscopicity)
Isopropanol / Ethyl Acetate 0.5 °C/min Yes 89.5% >99.8% Excellent (Free-flowing needles)

Part 3: Self-Validating Experimental Protocol

The following step-by-step methodology outlines the optimized anti-solvent crystallization for (3R)-3-amino-4,4-dimethylpentanoic acid hydrochloride. This protocol is designed as a self-validating system: it includes built-in hold times and visual checks to ensure nucleation has occurred before proceeding, preventing catastrophic oiling out.

Reagents:

  • Crude (3R)-3-amino-4,4-dimethylpentanoic acid (Free base)

  • Isopropanol (IPA, anhydrous)

  • Ethyl Acetate (EtOAc, anhydrous)

  • HCl in IPA (5-6 M)

  • Pure seed crystals of the target HCl salt

Step-by-Step Methodology:

  • Dissolution & Salt Formation: Suspend 1.0 kg of crude free base in 5.0 L of anhydrous IPA in a jacketed reactor. Slowly add 1.05 equivalents of HCl in IPA while maintaining the internal temperature below 30 °C to prevent thermal degradation.

  • Heating & Polishing: Heat the mixture to 65 °C until complete dissolution is achieved. Perform a hot polishing filtration through a 1 µm inline filter into a pre-heated, clean crystallization vessel to remove insoluble particulates.

  • Cooling & Seeding (Validation Check 1): Cool the reactor linearly to 45 °C over 45 minutes. Once stabilized at 45 °C, charge 10.0 g (1 wt%) of finely milled seed crystals. Hold the temperature for 60 minutes. Validation: Visually confirm that the seed bed persists and does not dissolve. If it dissolves, the solution is under-saturated; cool by another 2 °C and re-seed.

  • Anti-Solvent Dosing: Over a period of 4 hours, linearly dose 10.0 L of anhydrous EtOAc into the reactor while strictly maintaining the internal temperature at 45 °C.

  • Final Cooling Ramp: Once dosing is complete, cool the suspension to 5 °C at a controlled rate of 0.5 °C/min. Hold at 5 °C for 2 hours to maximize yield.

  • Isolation & Washing (Validation Check 2): Discharge the slurry to a filter dryer purged with dry nitrogen. Filter the mother liquor. Wash the cake with 2.0 L of pre-chilled (0 °C) EtOAc. Validation: The wash effluent should run clear, and the cake should immediately appear granular, not glassy.

  • Drying: Dry the product under a vacuum of <50 mbar at 45 °C until the loss on drying (LOD) is <0.5%.

Part 4: Process Troubleshooting Workflow

The following diagram maps the logical decision tree for diagnosing and resolving scale-up issues for this specific molecule.

ScaleUpTroubleshooting Start Scale-Up Issue: Yield < 80% or Low Purity Upstream Upstream Synthesis (Asymmetric Amination) Start->Upstream Downstream Downstream Isolation (HCl Salt Formation) Start->Downstream Issue1 Low Enantiomeric Excess (ee) Upstream->Issue1 Issue2 Product Oiling Out (LLPS) Downstream->Issue2 Issue3 Sticky Filter Cake (Hygroscopicity) Downstream->Issue3 Sol1 Optimize H2 Mass Transfer & Catalyst Loading Issue1->Sol1 Action Sol2 Implement Anti-Solvent Crystallization (IPA/EtOAc) Issue2->Sol2 Action Sol3 Isolate under N2 Blanket Wash with Cold MTBE Issue3->Sol3 Action

Workflow for troubleshooting yield and purity in (3R)-3-amino-4,4-dimethylpentanoic acid HCl scale-up.

References

  • National Center for Biotechnology Information. "3-Amino-4,4-dimethylpentanoic acid | C7H15NO2 | CID 2733733 - PubChem". NIH. Available at:[Link]

  • National Center for Biotechnology Information. "(3S)-3-amino-4,4-dimethylpentanoic acid | C7H15NO2 | CID 7157340 - PubChem". NIH. Available at:[Link]

  • Mishra, et al. "Synthesis, characterization and pharmacological evaluation of amide prodrugs of Flurbiprofen". SciELO. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of Chiral HPLC Methods for (3R)-3-Amino-4,4-dimethylpentanoic Acid Enantiomers: A Comparative Guide

Executive Summary The enantiomeric purity of unusual β -amino acids is a critical quality attribute in the development of peptidomimetics and small-molecule therapeutics. (3R)-3-amino-4,4-dimethylpentanoic acid presents...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The enantiomeric purity of unusual β -amino acids is a critical quality attribute in the development of peptidomimetics and small-molecule therapeutics. (3R)-3-amino-4,4-dimethylpentanoic acid presents a unique analytical challenge due to its highly branched aliphatic side chain (a bulky tert-butyl group), its zwitterionic nature, and the absence of a strong UV chromophore.

This guide objectively compares the performance of leading Chiral Stationary Phases (CSPs)—specifically Zwitterionic Cinchona alkaloid columns, Polysaccharide-based columns (post-derivatization), and Crown Ether columns. Furthermore, it provides a comprehensive, self-validating protocol for method validation in accordance with ICH Q2(R1)/Q2(R2) guidelines.

The Analytical Challenge: Mechanistic Causality

To develop a robust chiral separation method, one must first understand the physicochemical constraints of the analyte:

  • Lack of a UV Chromophore: Because 3-amino-4,4-dimethylpentanoic acid is purely aliphatic, direct UV detection (typically at 210 nm) suffers from poor sensitivity and severe baseline drift from mobile phase absorbance. Causality: Analysts must either utilize universal detectors—such as Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS)[1]—or employ pre-column derivatization (e.g., using Fmoc-Cl or 2,4-dinitrofluorobenzene) to introduce a π -electron system for UV detection[2].

  • Zwitterionic State: In aqueous or polar-organic environments, the molecule exists as a zwitterion (protonated amine, deprotonated carboxylate). Causality: Traditional reversed-phase chiral columns struggle to retain the highly polar zwitterion. Therefore, columns capable of simultaneous anion and cation exchange, or those utilizing hydro-organic mobile phases, are required[3].

  • Steric Hindrance: The tert-butyl group at the C4 position severely restricts the conformational flexibility of the molecule. Causality: While this steric bulk prevents deep inclusion into the narrow cavities of Crown Ether CSPs (resulting in poor resolution), it actually enhances chiral recognition on rigid, surface-accessible CSPs like Cinchona alkaloid-based zwitterionic columns by locking the analyte into a distinct spatial orientation[4].

InteractionMechanism CSP Zwitterionic CSP (e.g., ZWIX+) CationicSite Quinuclidine Base (Protonated, +) CSP->CationicSite AnionicSite Sulfonic Acid (Deprotonated, -) CSP->AnionicSite Analyte Analyte: 3-amino-4,4-dimethylpentanoic acid Carboxylate Analyte Carboxylate (Deprotonated, -) Analyte->Carboxylate Ammonium Analyte Ammonium (Protonated, +) Analyte->Ammonium Steric tert-Butyl Group (Steric Bulking) Analyte->Steric CationicSite->Carboxylate Ionic Attraction AnionicSite->Ammonium Ionic Attraction Steric->CSP Steric Fit / Repulsion

Caption: Mechanistic interaction pathway between a zwitterionic CSP and 3-amino-4,4-dimethylpentanoic acid.

Comparison of Chiral Stationary Phases (CSPs)

Zwitterionic Cinchona Alkaloid CSPs (e.g., Chiralpak ZWIX(+))

Mechanism: These columns feature a quinine or quinidine derivative bonded to silica, containing both a basic quinuclidine nitrogen and an acidic sulfonic acid group. They operate in a polar-ionic mode (e.g., Methanol/Acetonitrile with acid/base additives). Performance: Exceptional for underivatized β -amino acids. The synergistic double ion-exchange mechanism provides baseline resolution ( Rs​>2.5 ) for bulky aliphatic amino acids[3]. Verdict: The gold standard for direct analysis, provided ELSD or MS detection is available.

Polysaccharide-Based CSPs (e.g., Chiralpak IA / IG)

Mechanism: Immobilized amylose or cellulose derivatives. Chiral recognition relies on hydrogen bonding and π−π stacking within the chiral grooves. Performance: Because the analyte lacks aromaticity, it shows virtually no retention or enantioselectivity in its native state. However, upon pre-column derivatization with Fmoc-Cl, the bulky Fmoc group provides the necessary π−π interactions, yielding excellent resolution ( Rs​>3.0 ) and enabling standard UV detection at 254 nm[5]. Verdict: Best alternative for laboratories restricted to UV detection, though it requires an additional sample preparation step.

Crown Ether CSPs (e.g., Crownpak CR(+))

Mechanism: Forms host-guest inclusion complexes specifically with primary ammonium ions. Performance: While highly effective for linear amino acids, the bulky tert-butyl group adjacent to the chiral center of 3-amino-4,4-dimethylpentanoic acid sterically hinders the formation of a tight inclusion complex. This results in peak broadening and marginal resolution ( Rs​≈1.2 ). Verdict: Not recommended for this specific highly branched analyte.

Comparative Performance Data
ParameterChiralpak ZWIX(+) (Direct)Chiralpak IA (Fmoc-Derivatized)Crownpak CR(+) (Direct)
Detection Mode ELSD / MSUV (254 nm)UV (210 nm) / Low Sens.
Mobile Phase MeOH/ACN (50:50) + 50mM NH₄OAcHexane/IPA (80:20)pH 2.0 Perchloric Acid
Resolution ( Rs​ ) 2.83.41.2
Analysis Time ~15 min~20 min~25 min
LOD (S/N = 3) 0.5 μ g/mL (ELSD)0.05 μ g/mL (UV)5.0 μ g/mL (UV)
Complexity Low (Direct injection)High (Derivatization required)Low (Direct injection)

Self-Validating Experimental Protocols (ICH Q2)

To establish a trustworthy analytical method, the validation protocol must be designed as a self-validating system—meaning any failure in sample prep, column degradation, or detector drift is immediately flagged by internal system suitability criteria.

The following protocol details the validation of the Fmoc-derivatized method on a Chiralpak IA column , as it is the most universally accessible method for standard QA/QC labs equipped with HPLC-UV.

ValidationWorkflow Start Method Scouting (3R)-3-amino-4,4-dimethylpentanoic acid CSP CSP Selection (ZWIX vs. Polysaccharide vs. Crown Ether) Start->CSP Deriv Derivatization Check (Fmoc/DNP needed?) CSP->Deriv Opt Chromatographic Optimization (Mobile Phase, pH, Temp) Deriv->Opt Val ICH Q2 Validation Opt->Val Spec Specificity & Selectivity Val->Spec Lin Linearity & Range Val->Lin Prec Accuracy & Precision Val->Prec Rob Robustness Val->Rob

Caption: Workflow for Chiral HPLC Method Development and ICH Q2 Validation.

Step 1: Pre-column Derivatization (Fmoc-Cl)
  • Buffer Preparation: Prepare a 0.2 M borate buffer adjusted to pH 8.5.

  • Reaction: Mix 100 μ L of the amino acid sample (1 mg/mL in water) with 100 μ L of borate buffer and 200 μ L of Fmoc-Cl solution (15 mM in acetonitrile).

  • Incubation: Vortex and incubate at ambient temperature for 15 minutes.

  • Quenching: Add 10 μ L of 1-adamantanamine (200 mM in acetonitrile) to quench excess Fmoc-Cl, preventing interfering reagent peaks. Dilute to 1 mL with mobile phase.

Step 2: Specificity and Selectivity

Causality: Specificity ensures the (3R) enantiomer can be accurately quantified without interference from the (3S) enantiomer, derivatization byproducts, or the sample matrix[6].

  • Self-Validating Execution: Inject three distinct solutions:

    • Blank: Derivatization reagents + diluent (Flags reagent peaks).

    • Racemate (System Suitability): 50:50 mixture of (3R) and (3S). The method is valid only if the resolution ( Rs​ ) between the two peaks is ≥2.0 .

    • Spiked Enantiopure Sample: 99% (3R) spiked with 1% (3S). The method validates itself if the (3S) peak is clearly integrated at the baseline without tailing interference from the massive (3R) peak.

Step 3: Linearity and Range

Causality: Proves the detector response is directly proportional to the concentration of the (3S) impurity within the operational range.

  • Execution: Prepare a calibration curve of the (3S) enantiomer at 6 concentration levels ranging from the LOQ (e.g., 0.05%) to 150% of the specification limit (e.g., 0.15%).

  • Acceptance Criteria: The correlation coefficient ( R2 ) must be ≥0.999 . The y-intercept must be ≤5% of the target concentration response.

Step 4: Accuracy and Precision (Repeatability)

Causality: Ensures that the method yields consistent results across multiple preparations and injections, accounting for derivatization yield variations.

  • Execution:

    • Precision: Prepare 6 independent derivatizations of a sample containing 0.1% (3S) enantiomer. Inject each once. Calculate the %RSD of the (3S) peak area. (Acceptance: ≤5.0% ).

    • Accuracy (Recovery): Spike known amounts of (3S) standard into a pure (3R) matrix at 50%, 100%, and 150% of the specification limit (in triplicate).

  • Self-Validating Check: If recovery falls outside 90-110%, the derivatization reaction is likely incomplete, signaling the need for fresh borate buffer or Fmoc-Cl reagent.

Step 5: LOD and LOQ Determination

Causality: Defines the absolute limits of the method's sensitivity, critical for determining enantiomeric excess (ee) up to >99.9%[6].

  • Execution: Serially dilute the (3S) standard until the Signal-to-Noise (S/N) ratio reaches approximately 3:1 (LOD) and 10:1 (LOQ).

  • Verification: Inject the theoretical LOQ concentration 6 times. The %RSD of the peak area must be ≤10.0% to confirm it is a true, robust LOQ.

Step 6: Robustness

Causality: Evaluates the method's reliability under deliberate, minor variations in chromatographic conditions, simulating day-to-day laboratory fluctuations.

  • Execution: Alter the following parameters one at a time:

    • Flow rate: ±0.1 mL/min.

    • Column temperature: ±5∘ C.

    • Mobile phase composition: ±2% absolute (e.g., Hexane/IPA from 80:20 to 78:22 and 82:18).

  • Acceptance Criteria: Resolution ( Rs​ ) between (3R) and (3S) must remain ≥2.0 under all altered conditions.

References

  • Direct high-performance liquid chromatographic enantioseparation of apolar beta-amino acids on a quinine-derived chiral anion-exchanger stationary phase. PubMed. Available at:[Link][2]

  • High-performance liquid chromatographic separation of unusual Β3-amino acid enantiomers in different chromatographic modes on Cinchona alkaloid-based zwitterionic chiral stationary phases. ResearchGate. Available at:[Link][3]

  • A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions. PMC / NIH. Available at:[Link][4]

  • Separation of Enantiomers of Non-Protein Amino Acids by High-Performance Liquid Chromatography on a Chiral Ligand-Exchange Column. ResearchGate. Available at:[Link][6]

  • Chiral Recognition and Determination of Enantiomeric Excess by Mass Spectrometry: A Review. PolyU Institutional Research Archive. Available at:[Link][1]

Sources

Comparative

A Senior Application Scientist's Guide to the Spectroscopic Validation of (3R)-3-amino-4,4-dimethylpentanoic acid hydrochloride Purity

Introduction: Beyond the Structure, The Imperative of Purity (3R)-3-amino-4,4-dimethylpentanoic acid hydrochloride is a chiral β-amino acid, a critical building block and intermediate in modern pharmaceutical synthesis....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Beyond the Structure, The Imperative of Purity

(3R)-3-amino-4,4-dimethylpentanoic acid hydrochloride is a chiral β-amino acid, a critical building block and intermediate in modern pharmaceutical synthesis. Its structural similarity to pharmacologically active compounds, such as pregabalin, places it under intense scrutiny. In the landscape of drug development and manufacturing, the chemical identity of a molecule is only the first chapter of its story. The subsequent, and arguably more critical, chapters are defined by its purity. The presence of even minute quantities of impurities—be they enantiomeric, diastereomeric, or process-related—can profoundly impact the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API).[1][2]

Regulatory bodies, guided by frameworks like the International Council for Harmonisation (ICH) guidelines, mandate rigorous characterization and control of impurities.[1][3] This guide, from the perspective of a seasoned application scientist, eschews a simple recitation of methods. Instead, it provides a comparative analysis of core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—offering insights into the causality behind their application for the robust validation of (3R)-3-amino-4,4-dimethylpentanoic acid hydrochloride purity. Our objective is to build a self-validating analytical system where each technique provides a unique, complementary layer of evidence, ensuring the highest confidence in product quality.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter

NMR spectroscopy stands as the cornerstone of structural elucidation and quantification in pharmaceutical analysis.[4] Its power lies in its ability to provide a direct, atom-by-atom view of a molecule's structure and to quantify components with high precision, often without the need for identical reference standards for every impurity.

Expertise & Rationale: Why NMR is the Primary Tool

For a molecule like (3R)-3-amino-4,4-dimethylpentanoic acid hydrochloride, ¹H NMR is the first and most crucial step. It provides a unique fingerprint based on the chemical environment of every proton. More importantly, the integral of each signal is directly proportional to the number of protons it represents. This inherent quantitative nature allows for the use of Quantitative NMR (qNMR). By adding a certified internal standard of known purity and concentration, we can calculate the absolute purity of the target compound with exceptional accuracy, a principle that underpins its trustworthiness. ¹³C NMR complements this by confirming the carbon skeleton, providing further confidence in the structural assignment.

Workflow for Purity Assessment via ¹H qNMR

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Accurately weigh ~10-20 mg of the sample. prep2 Accurately weigh ~5-10 mg of a certified internal standard (e.g., maleic acid). prep1->prep2 prep3 Dissolve both in a precise volume of deuterated solvent (e.g., 0.75 mL D₂O). prep2->prep3 acq1 Transfer solution to a 5 mm NMR tube. prep3->acq1 acq2 Acquire ¹H NMR spectrum (e.g., 400 MHz, 298 K, ≥16 scans). acq1->acq2 proc1 Apply Fourier transform, phase, and baseline correction. acq2->proc1 proc2 Integrate a well-resolved signal from the sample and the standard. proc1->proc2 proc4 Inspect spectrum for anomalous signals indicating impurities. proc1->proc4 proc3 Calculate purity using the standard qNMR equation. proc2->proc3

Caption: Workflow for quantitative NMR (qNMR) analysis.

Experimental Protocol: ¹H qNMR Purity Assay
  • Preparation:

    • Accurately weigh approximately 15 mg of (3R)-3-amino-4,4-dimethylpentanoic acid hydrochloride.

    • Accurately weigh approximately 8 mg of a certified internal standard (e.g., maleic acid). The standard should have signals that do not overlap with the analyte.

    • Dissolve both solids in a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a clean vial.

  • Acquisition:

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire the ¹H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz). Ensure a sufficient relaxation delay (D1, e.g., 5 times the longest T1) to allow for full magnetization recovery, which is critical for accurate integration.

  • Analysis:

    • Process the spectrum (phasing, baseline correction).

    • Integrate a well-resolved, non-exchangeable proton signal from the analyte (e.g., the -CH₂- group) and a signal from the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / W_analyte) * (W_std / MW_std) * P_std Where: I = Integral, N = Number of protons for the integrated signal, MW = Molecular Weight, W = Weight, P = Purity of the standard.

    • Scrutinize the entire spectral region for any signals not attributable to the main compound, solvent, or standard. Common process impurities for related structures include the corresponding lactam or diacid, which would present unique spectral signatures.[2][5]

Validating Chiral Purity with NMR

Standard NMR cannot distinguish between enantiomers. To assess the presence of the (S)-enantiomer, we must create a diastereomeric interaction. This is expertly achieved using a chiral derivatizing agent (CDA).

Protocol: Chiral Purity using a CDA (e.g., Mosher's acid chloride)

  • Derivatization: React a small amount of the sample with a chiral derivatizing agent like (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) in an anhydrous NMR solvent (e.g., CDCl₃) with a non-nucleophilic base. This forms diastereomeric amides.

  • Acquisition: Acquire a high-resolution ¹H or ¹⁹F NMR spectrum.

  • Analysis: The two diastereomers will now have chemically distinct protons (and fluorine atoms), resulting in separate signals. For instance, the methoxy (-OCH₃) signal in the ¹H spectrum will appear as two distinct singlets. The relative integration of these signals corresponds directly to the enantiomeric ratio. This method is highly trustworthy as it provides a direct measurement of the enantiomeric excess (e.e.).[6][7]

Fourier-Transform Infrared (FT-IR) Spectroscopy: The Rapid Identity Check

FT-IR spectroscopy is a rapid, non-destructive, and cost-effective technique ideal for confirming the identity of a compound by probing its functional groups.[8]

Expertise & Rationale: A Tool for Confirmation and Screening

While not a primary tool for quantifying trace impurities, FT-IR excels at confirming that the material is, in fact, an amino acid hydrochloride. We expect to see characteristic absorptions for the carboxylic acid C=O stretch, the N-H bends of the ammonium salt, and the C-H stretches of the alkyl groups.[9][10] Its key role is as a first-pass quality check. A comparison of the sample's spectrum to that of a well-characterized reference standard can instantly flag a gross deviation, such as the wrong salt form or a major contaminant.

Interestingly, while FT-IR cannot distinguish between enantiomers in solution, it can often differentiate between a pure enantiomer and a racemic mixture in the solid state due to differences in their crystal lattice packing and intermolecular hydrogen bonding.[8]

Workflow for FT-IR Identity Verification

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep1 Ensure ATR crystal is clean. prep2 Place a small amount (1-2 mg) of solid sample directly onto the crystal. prep1->prep2 acq1 Apply pressure to ensure good sample contact. prep2->acq1 acq2 Acquire spectrum (e.g., 4000-400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution). acq1->acq2 proc1 Overlay sample spectrum with the reference standard spectrum. acq2->proc1 proc2 Compare fingerprint region (1500-600 cm⁻¹) for congruence. proc1->proc2 proc3 Verify presence of key functional group bands. proc1->proc3

Caption: Workflow for FT-IR analysis using an ATR accessory.

Experimental Protocol: ATR-FTIR
  • Background: With the Attenuated Total Reflectance (ATR) accessory clean and empty, collect a background spectrum.

  • Sample Analysis: Place a small amount of the (3R)-3-amino-4,4-dimethylpentanoic acid hydrochloride powder directly onto the ATR crystal.

  • Acquisition: Lower the anvil to ensure good contact and collect the sample spectrum (typically scanning from 4000 cm⁻¹ to 400 cm⁻¹).

  • Interpretation:

    • Identity Confirmation: Compare the acquired spectrum to a library spectrum or a previously recorded spectrum of a qualified reference standard. The "fingerprint region" (<1500 cm⁻¹) is particularly crucial for confirming identity.

    • Key Functional Groups:

      • ~1710 cm⁻¹: C=O stretch of the carboxylic acid.

      • ~3000-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid and N-H stretch of the ammonium salt.

      • ~1600-1500 cm⁻¹: N-H bending vibrations.

      • ~2960 cm⁻¹: C-H stretching of the alkyl groups.

    • The presence of the hydrochloride salt will significantly alter the spectrum compared to the free amino acid form, particularly in the amine and carboxylate regions.[11]

Mass Spectrometry (MS): The Ultimate Impurity Detector

Mass spectrometry is an exceptionally sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions.[12] When coupled with a separation technique like High-Performance Liquid Chromatography (LC), it becomes the gold standard for impurity profiling.[13][14]

Expertise & Rationale: Detecting the Undetectable

The primary advantage of LC-MS is its unparalleled sensitivity, allowing for the detection and potential identification of impurities at levels far below what NMR or FT-IR can achieve.[13] For pharmaceutical intermediates, regulatory guidelines require the identification and characterization of any impurity above a certain threshold (typically 0.10-0.15%).[15] LC-MS is the essential tool for this task. Using high-resolution mass spectrometry (HRMS), we can obtain a highly accurate mass measurement, which allows for the prediction of the elemental formula of an unknown impurity, a critical first step in its structural elucidation.

Workflow for LC-MS Impurity Profiling

G cluster_prep Sample Preparation cluster_acq LC-MS Analysis cluster_proc Data Analysis prep1 Prepare a dilute solution of the sample (~0.1 mg/mL) in the mobile phase. acq1 Inject sample onto an appropriate HPLC column (e.g., C18). prep1->acq1 acq2 Separate components using a solvent gradient. acq1->acq2 acq3 Analyze eluent by MS (e.g., ESI+ mode), acquiring full scan data. acq2->acq3 proc1 Extract ion chromatogram for the target compound's mass [M+H]⁺. acq3->proc1 proc2 Analyze total ion chromatogram (TIC) for other peaks. proc1->proc2 proc3 Examine mass spectrum of each impurity peak to determine its m/z. proc2->proc3 proc4 Use HRMS data to propose elemental compositions for unknowns. proc3->proc4

Caption: Workflow for impurity profiling using LC-MS.

Experimental Protocol: LC-MS Analysis
  • Preparation: Prepare a solution of the sample at approximately 0.1 mg/mL in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Chromatography:

    • Column: A reversed-phase column (e.g., C18, 2.1 x 100 mm, 1.8 µm) is typically suitable.

    • Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in positive mode is ideal for this amine-containing compound.

    • Analysis: The expected protonated molecule [M+H]⁺ for C₇H₁₅NO₂ is m/z 146.12. The instrument should be set to scan a relevant mass range (e.g., m/z 50-500).

  • Data Interpretation:

    • Confirm the presence of the main peak at the correct retention time with the expected m/z of 146.12.

    • Analyze the chromatogram for any other peaks.

    • Examine the mass spectrum of each minor peak. For example, a peak at m/z 128.11 could correspond to the lactam impurity (C₇H₁₃NO), formed by intramolecular cyclization with the loss of water.[16]

Comparative Guide: Selecting the Right Tool for the Task

Parameter Nuclear Magnetic Resonance (NMR) Fourier-Transform Infrared (FT-IR) Liquid Chromatography-Mass Spec (LC-MS)
Primary Purpose Structure Elucidation, Purity Assay (qNMR), Chiral Purity (with CDA)Identity Confirmation, Functional Group Analysis, Solid-State Form ScreeningImpurity Profiling, Trace-Level Detection, Molecular Weight Determination
Sensitivity Moderate (mg scale for qNMR)Low (major components only)Very High (ng to pg levels)
Specificity Very High (unique fingerprint for structure)Moderate (identifies functional groups)Very High (separates by retention time and mass)
Quantitative Power Excellent (Primary method via qNMR)Poor (Non-linear response)Good (with appropriate standards for each impurity)
Chiral Analysis Excellent (with chiral derivatizing/solvating agents)Can distinguish solid racemic vs. enantiopure forms; cannot distinguish enantiomers directlyPossible with chiral chromatography columns
Sample Throughput Low to ModerateVery HighHigh
Complexity & Cost HighLowHigh
Destructive? NoNoYes

Conclusion: An Integrated, Self-Validating Approach

No single spectroscopic technique can provide a complete picture of the purity of (3R)-3-amino-4,4-dimethylpentanoic acid hydrochloride. A robust validation strategy relies on the intelligent integration of these methods, creating a self-validating system where the strengths of one technique compensate for the limitations of another.

  • FT-IR serves as the rapid, initial gatekeeper for identity confirmation.

  • NMR provides the definitive, unambiguous structural confirmation and an accurate measure of absolute purity via qNMR, while also serving as the ultimate arbiter of enantiomeric purity when coupled with chiral derivatizing agents.

  • LC-MS acts as the high-sensitivity detective, capable of detecting, identifying, and quantifying trace-level impurities that are invisible to other methods.

By combining these powerful spectroscopic tools and adhering to the validation principles outlined in guidelines such as ICH Q2(R1), researchers, scientists, and drug development professionals can build a comprehensive and unassailable data package.[3][17][18] This ensures not only compliance with regulatory expectations but also the fundamental quality and safety of the materials that form the basis of modern therapeutics.

References

  • Lab Manager. (2025, August 28). Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications. Available from: [Link]

  • ManTech Publications. (2025, January 15). Advanced Spectroscopic Techniques in Pharmaceutical Analysis: A Critical Evaluation. Available from: [Link]

  • Liam, B. (2024, December 27). The Role of Spectroscopy in Modern Pharmaceutical Quality Control. Journal of Basic and Clinical Pharmacy, 15(6), 398. Available from: [Link]

  • An Overview of Spectroscopic Techniques in Pharmaceuticals. (2023, March 21). Technology Networks. Available from: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]

  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • Labuta, J., et al. (2013). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. Nature Communications, 4, 2188. Available from: [Link]

  • Slideshare. ICH Q2 Analytical Method Validation. Available from: [Link]

  • Sterling Pharma Solutions. (2025, May 8). High-resolution mass spectrometry for impurity profiling. Available from: [Link]

  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • Vinnova. (2019, November 25). A novel NMR-based method for quality assurance of chiral purity of peptides in clinical development and production. Available from: [Link]

  • International Journal of Pharmaceutical Research and Applications. (2020, November 15). IMPURITY PROFILING OF PHARMACEUTICALS. Available from: [Link]

  • ResolveMass Laboratories Inc. (2026, February 25). Impurity Profiling and Characterization for Generic Project. Available from: [Link]

  • [No author listed]. (2000, January 15). [Determination of chiral purity of synthetic amino acids by high performance liquid chromatography]. PubMed. Available from: [Link]

  • Analyst (RSC Publishing). (2023, August 18). 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Available from: [Link]

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Available from: [Link]

  • Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. (n.d.). PubMed. Available from: [Link]

  • (PDF) Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. (2025, August 9). ResearchGate. Available from: [Link]

  • Google Patents. WO2017064192A1 - Pregabalin compositions.
  • Journal of the American Chemical Society. The Infrared Spectra of Some Amino Acids. Available from: [Link]

  • Molecules. (n.d.). Cost-Effective Isolation of a Process Impurity of Pregabalin. Available from: [Link]

  • Almac. Determination of Peptide Chiral Purity Using Marfey's Reagent and Accurate Mass Liquid Chromatography Mass Spectrometry. Available from: [Link]

  • ARKIVOC. (2010). Synthesis and characterization of impurities of an anticonvulsant drug, Pregabalin. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2015). A validated stability-indicating UPLC method for pregabalin and its related impurities. Available from: [Link]

  • ResearchGate. Cost-Effective Isolation of a Process Impurity of Pregabalin. Available from: [Link]

  • Reddit. (2024, August 29). FTIR Spectroscopy Identification question between Free Amino Acid forms and HCL forms. Available from: [Link]

  • SK pharmteco. Chiral Purity Analysis – Know What Both Hands Are Doing. Available from: [Link]

  • PubChem. (3S)-3-amino-4,4-dimethylpentanoic acid. Available from: [Link]

  • PubMed. (2015, November 15). Hydration of amino acids: FTIR spectra and molecular dynamics studies. Available from: [Link]

  • USRA. IDENTIFICATION OF AMINO ACID ISOMERS BY INFRARED PHOTODISSOCIATION SPECTROSCOPY OF MASS-SELECTED IONS. Available from: [Link]

  • PubChem. 3-Amino-4,4-dimethylpentanoic acid. Available from: [Link]

  • Shimadzu Chemistry & Diagnostics. Reference standards. Available from: [Link]

  • PMC. Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators. Available from: [Link]

  • MDPI. (2023, March 8). Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators. Available from: [Link]

  • Google Patents. CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.